Gsk-J4
Description
a JMJD3 inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKCKEHGXNWYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025774 | |
| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373423-53-0 | |
| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of GSK-J4 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-J4, a selective, cell-permeable small molecule inhibitor, has emerged as a promising anti-cancer agent. Its primary mechanism of action revolves around the inhibition of the H3K27me3 demethylases, KDM6A (UTX) and KDM6B (JMJD3). This inhibition leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. The subsequent alteration in the epigenetic landscape of cancer cells triggers a cascade of events, including the modulation of critical signaling pathways, ultimately leading to anti-neoplastic effects such as apoptosis, cell cycle arrest, and the suppression of cancer stem cell populations. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Primary Molecular Target and Epigenetic Consequences
This compound is a potent inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing the methyl groups from H3K27me3, a repressive histone mark. By inhibiting KDM6A and KDM6B, this compound effectively increases the cellular levels of H3K27me3. This epigenetic modification is associated with gene silencing, and its accumulation leads to the repression of various oncogenic gene expression programs.[1]
Key Anti-Cancer Effects and Quantitative Data
The inhibition of KDM6A/B by this compound translates into several observable anti-cancer effects across a wide range of cancer types. These effects are often dose-dependent and vary between different cancer cell lines.
Inhibition of Cell Proliferation
This compound has been shown to significantly inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Retinoblastoma | Y79 | 0.68 | 48 hours | [2] |
| Retinoblastoma | WERI-Rb1 | 2.15 | 48 hours | [2] |
| Prostate Cancer | PC3 | 1.213 | Not Specified | [3] |
| Prostate Cancer | C42B | 0.7166 | Not Specified | [3] |
| Acute Myeloid Leukemia | KG-1 | 2.84 | 72 hours | [4] |
| Acute Myeloid Leukemia | KG-1a | 3.05 | 72 hours | [4] |
| Acute Myeloid Leukemia | Kasumi-1 | 5.52 | 72 hours | [4] |
Induction of Apoptosis
A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.
| Cancer Type | Cell Line | This compound Concentration (µM) | Treatment Duration | Apoptotic Cells (%) | Reference |
| Acute Myeloid Leukemia | KG-1a | 4 | 48 hours | ~20% | [5] |
| Acute Myeloid Leukemia | KG-1a | 8 | 48 hours | ~35% | [5] |
| Lung Adenocarcinoma | H23 | 10 | 48 hours | ~25% (Annexin V+) | [6] |
| B-cell Precursor ALL | Patient-derived | 10 | 48 hours | Median increase of 59.6% | [7] |
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. The specific phase of cell cycle arrest can vary depending on the cancer type and cell line.
| Cancer Type | Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Cycle | Reference |
| Retinoblastoma | Y79 | 0.8 | 48 hours | Increase in G2/M phase | [2] |
| Retinoblastoma | WERI-Rb1 | 2.4 | 48 hours | Increase in G2/M phase | [2] |
| Acute Myeloid Leukemia | KG-1a | 8 | 48 hours | S phase arrest | [5] |
| Acute Myeloid Leukemia | Kasumi-1 | 5.5 | 24 hours | G0/G1 phase arrest | [4] |
| Lung Adenocarcinoma | H23 | 10 | 24 hours | G1 arrest | [6] |
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.
The PI3K/AKT/NF-κB Pathway
In several cancers, including retinoblastoma, this compound has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and inflammation. Inhibition of this pathway contributes to the pro-apoptotic and anti-proliferative effects of this compound.
Caption: this compound inhibits KDM6A/B, leading to increased H3K27me3 and subsequent repression of the PI3K/AKT/NF-κB pathway.
Endoplasmic Reticulum (ER) Stress Pathway
This compound has been observed to induce ER stress in some cancer cells, such as acute myeloid leukemia.[5] This is characterized by the upregulation of ER stress markers like GRP78 and ATF4. Prolonged ER stress can trigger apoptosis.
Caption: this compound-mediated inhibition of KDM6A/B can lead to ER stress, contributing to apoptosis.
Downregulation of c-MYC and Cell Cycle Regulators
In prostate cancer, this compound has been shown to decrease the expression of the oncoprotein c-MYC and its target gene, Cyclin D1 (CCND1).[8] This leads to the dephosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S cell cycle checkpoint, ultimately causing cell cycle arrest.
Caption: this compound inhibits KDM6B, leading to downregulation of c-MYC, Cyclin D1, and pRb, resulting in cell cycle arrest.
Off-Target Effects
While this compound is a selective inhibitor of KDM6A and KDM6B, some studies have suggested potential off-target effects, particularly at higher concentrations. It has been reported to inhibit other JmjC domain-containing histone demethylases, such as members of the KDM5 and KDM4 families, in in-vitro assays.[9] Researchers should consider these potential off-target effects when interpreting experimental results.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of this compound on cell proliferation and to calculate IC50 values.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
-
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including floating and adherent cells) after treatment with this compound.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16][17][18]
-
Materials:
-
Cancer cells treated with this compound or vehicle control
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as H3K27me3, components of signaling pathways, and cell cycle regulators.
-
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-p-AKT, anti-AKT, anti-p-NF-κB, anti-NF-κB, anti-c-MYC, anti-Cyclin D1, anti-pRb, anti-GRP78, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total H3).
-
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.[19][20][21][22][23]
-
Materials:
-
Cancer cell lines
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
This compound
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 7-10 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) per well.
-
Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.
-
Transwell Migration Assay
This assay measures the migratory capacity of cancer cells in response to a chemoattractant.[24][25][26]
-
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
-
Procedure:
-
Pre-treat cancer cells with this compound or vehicle control for the desired time.
-
Resuspend the cells in serum-free medium.
-
Add medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Seed the pre-treated cells in the upper chamber of the transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to inhibit KDM6A/B demethylases, leading to an increase in H3K27me3 levels, results in the modulation of multiple oncogenic signaling pathways. This ultimately culminates in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The in-depth understanding of its mechanism of action, supported by robust experimental data and protocols, is crucial for its further development and potential clinical application in cancer therapy. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in the field of cancer epigenetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of this compound, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. igbmc.fr [igbmc.fr]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. Protocols [moorescancercenter.ucsd.edu]
- 19. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Transwell Migration Assay | Thermo Fisher Scientific - ES [thermofisher.com]
- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Core Target of GSK-J4: A Technical Guide to the Inhibition of KDM6 Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 is a potent and cell-permeable small molecule inhibitor that has garnered significant attention in the fields of epigenetics and drug discovery. Its primary mechanism of action revolves around the specific inhibition of two key histone demethylases, JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are critical regulators of gene expression, playing a pivotal role in removing the repressive trimethylation and dimethylation marks from lysine 27 on histone H3 (H3K27me3/me2). By inhibiting these demethylases, this compound effectively increases the global levels of H3K27me3, a mark associated with gene silencing.[4][5] This targeted epigenetic modulation makes this compound a valuable tool for studying the biological roles of KDM6 enzymes and a promising therapeutic candidate for various diseases, including cancer and inflammatory disorders.[1][4]
Primary Molecular Targets
This compound functions as a dual inhibitor, targeting the catalytic activity of both JMJD3/KDM6B and UTX/KDM6A.[1][2][3] These enzymes belong to the Jumonji C (JmjC) domain-containing family of histone demethylases, which utilize iron (Fe2+) and α-ketoglutarate as cofactors to catalyze the demethylation of histone lysine residues. The inhibitory action of this compound is competitive with the α-ketoglutarate cofactor, binding to the active site of the enzymes and preventing their demethylase activity. This compound is the ethyl ester prodrug of GSK-J1, which is the active form of the inhibitor.[3]
Quantitative Inhibitory Activity
The potency of this compound against its primary targets has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting KDM6A and KDM6B.
| Target | IC50 (μM) | Cell/Assay Type | Reference |
| JMJD3/KDM6B | 8.6 | Biochemical Assay | [2][3] |
| UTX/KDM6A | 6.6 | Biochemical Assay | [2][3] |
Mechanism of Action: Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of histone H3K27 methylation, a key epigenetic modification that influences gene expression.
Caption: Mechanism of this compound action on H3K27 methylation.
Inhibition of JMJD3/KDM6B and UTX/KDM6A by this compound leads to the accumulation of the H3K27me3 repressive mark at the promoter regions of target genes.[4][6] This, in turn, results in the silencing of gene expression. The specific genes affected by this epigenetic reprogramming are cell-type and context-dependent, underlying the diverse biological effects of this compound in different disease models. For instance, in some cancers, this compound-mediated silencing of oncogenes can lead to apoptosis and cell cycle arrest.[4]
Off-Target Effects and Other Considerations
While this compound is a potent inhibitor of KDM6A and KDM6B, some studies have reported potential off-target effects. It has been shown to inhibit TNF-α production with an IC50 of 9 μM in human primary macrophages.[1] There is also evidence suggesting that this compound may target the KDM5 family of H3K4me3 demethylases, although its potency against these enzymes is lower than for its primary targets.[7] More recent studies have also indicated that this compound can induce metal and stress responses in cells, potentially through chelation of zinc ions, which may contribute to its biological activity.[8] These potential off-target effects should be considered when interpreting experimental results.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the effects of this compound.
In Vitro Histone Demethylase Inhibition Assay
Objective: To determine the IC50 of this compound against purified KDM6A and KDM6B.
Methodology:
-
Recombinant human KDM6A or KDM6B is incubated with a biotinylated H3K27me3 peptide substrate in the presence of cofactors (Fe(II) and α-ketoglutarate) and varying concentrations of this compound.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is quenched, and the level of the demethylated product is quantified using a suitable detection method, such as AlphaLISA® or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with KDM6A/B in a cellular context.
Methodology:
-
Intact cells are treated with either vehicle control or this compound.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble KDM6A/B remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of this compound to KDM6A/B is expected to increase its thermal stability, resulting in a shift in the melting curve to higher temperatures.
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing
Objective: To assess the effect of this compound on H3K27me3 levels at specific gene promoters.
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Chromatin is cross-linked with formaldehyde, and the cells are lysed.
-
The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific for H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this mark.
-
The cross-links are reversed, and the DNA is purified.
-
The enrichment of specific gene promoters in the immunoprecipitated DNA is quantified by quantitative PCR (qPCR) or on a genome-wide scale by next-generation sequencing (ChIP-seq).
Caption: General workflow for assessing this compound effects.
Conclusion
This compound is a well-characterized and widely used chemical probe that potently and selectively inhibits the KDM6 family of histone demethylases. Its ability to increase H3K27me3 levels provides a powerful tool to investigate the role of this critical epigenetic mark in health and disease. While researchers should be mindful of potential off-target effects, the extensive body of literature supports its primary mechanism of action and its utility in preclinical studies across various therapeutic areas. Further research and development of more specific KDM6 inhibitors, inspired by the pioneering work with this compound, hold significant promise for the future of epigenetic-based therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 4. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3K27me3 demethylases regulate in vitro chondrogenesis and chondrocyte activity in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KDM6 histone demethylase inhibitor this compound induces metal and stress responses in multiple myeloma cells | bioRxiv [biorxiv.org]
The Role of GSK-J4 in Histone H3K27 Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-J4 is a potent and selective, cell-permeable small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for the removal of methyl groups from lysine 27 of histone H3 (H3K27), a critical epigenetic mark associated with transcriptional repression. By inhibiting KDM6A and KDM6B, this compound leads to an increase in the global levels of di- and tri-methylated H3K27 (H3K27me2/me3), resulting in the silencing of target gene expression. This modulation of the epigenetic landscape has profound effects on various cellular processes, including cell cycle progression, apoptosis, and inflammation, making this compound a valuable tool for research and a potential therapeutic agent in oncology and inflammatory diseases. This guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular signaling, and detailed protocols for its use in experimental settings.
Core Mechanism: Inhibition of H3K27 Demethylation
This compound is the ethyl ester prodrug of GSK-J1.[1] Once inside the cell, esterases hydrolyze this compound to its active form, GSK-J1, which is otherwise cell-impermeable.[1] GSK-J1 acts as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) binding site of KDM6A and KDM6B, essential co-factors for their demethylase activity.[2] This inhibition prevents the demethylation of H3K27me3 and H3K27me2, leading to the accumulation of these repressive marks at the promoter regions of target genes and subsequent transcriptional silencing.[2]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized across various demethylases and cellular contexts. The following tables summarize key quantitative data from the literature.
| Target Demethylase | IC50 (μM) | Assay Type | Reference |
| KDM6B (JMJD3) | 8.6 | AlphaLISA | [3] |
| KDM6A (UTX) | 6.6 | AlphaLISA | [3] |
| KDM5B | Similar potency to KDM6A/B | Cell-based | |
| KDM4C | Similar potency to KDM6A/B | Cell-based | |
| TNF-α production | 9 | LPS-stimulated macrophages | [4] |
Table 1: Inhibitory Concentration (IC50) of this compound against Histone Demethylases and Cellular Processes. This table provides a summary of the reported IC50 values for this compound against its primary targets, KDM6A and KDM6B, as well as its functional effect on TNF-α production.
| Cell Line | Cancer/Disease Type | IC50 (μM) | Effect | Reference |
| KG-1 | Acute Myeloid Leukemia | 2.84 | Inhibition of proliferation | [5] |
| KG-1a | Acute Myeloid Leukemia | 3.05 | Inhibition of proliferation | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | 5.52 | Inhibition of proliferation | [5] |
| THP-1 | Acute Myeloid Leukemia | >20 | Inhibition of proliferation | [5] |
| PC3 | Prostate Cancer | ~20 (ED50) | Reduction of proliferation | [6] |
| CWR22Rv-1 | Prostate Cancer | ~4 (ED50) | Reduction of proliferation | [6] |
| R1-D567 | Prostate Cancer | ~6 (ED50) | Reduction of proliferation | [6] |
| Y79 | Retinoblastoma | Not specified | Inhibition of proliferation | [3] |
| WERI-Rb1 | Retinoblastoma | Not specified | Inhibition of proliferation | [3] |
Table 2: Cellular Effects of this compound in Various Disease Models. This table summarizes the effective concentrations of this compound that inhibit proliferation in different cancer cell lines.
Signaling Pathways Modulated by this compound
The inhibition of H3K27 demethylation by this compound has significant downstream consequences on multiple signaling pathways critical for cell fate and function.
NF-κB Signaling Pathway
This compound has been shown to suppress the NF-κB signaling pathway. By increasing H3K27me3 at the promoter regions of NF-κB target genes, this compound can reduce their expression. This includes a reduction in the protein levels of the RELA (p65) subunit and impairment of its nuclear localization, a key step in NF-κB activation.[7] This mechanism is particularly relevant in inflammatory conditions and certain cancers where NF-κB is constitutively active.
Caption: this compound inhibits KDM6A/B, increasing H3K27me3 and repressing NF-κB signaling.
PI3K/AKT Signaling Pathway
In some cancer models, such as retinoblastoma, this compound has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[3] The precise mechanism by which increased H3K27me3 levels impact this pathway is an area of active investigation but may involve the epigenetic silencing of key components of the pathway or its upstream activators.
Caption: this compound may suppress the PI3K/AKT pathway via epigenetic silencing.
Ferroptosis Pathway
A novel role for this compound has been identified in the regulation of ferroptosis, a form of iron-dependent programmed cell death. In cardiomyocytes, this compound was found to preserve H3K27me3 levels, leading to the suppression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) transcription.[8] ACSL4 is a key enzyme in the biosynthesis of polyunsaturated fatty acids that are substrates for lipid peroxidation, a hallmark of ferroptosis.[9][10] By downregulating ACSL4, this compound reduces lipid peroxidation and protects cells from ferroptotic death.
Caption: this compound inhibits ferroptosis by suppressing ACSL4 expression.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Treatment and Viability Assay
This protocol describes a general procedure for treating cultured cells with this compound and assessing cell viability using a CCK-8 assay.
Caption: Workflow for assessing cell viability after this compound treatment.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[8]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Western Blot for H3K27me3
This protocol outlines the steps for detecting changes in global H3K27me3 levels following this compound treatment.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 15% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[11] Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 (e.g., 1:1000 dilution) as a loading control.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol provides a detailed procedure for performing ChIP followed by quantitative PCR to assess the enrichment of H3K27me3 at specific gene promoters.
Caption: Step-by-step workflow for Chromatin Immunoprecipitation followed by qPCR.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle as desired. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[4]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication. Centrifuge to pellet debris.[4]
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an anti-H3K27me3 antibody or a negative control IgG antibody.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific promoter regions of interest. Use the input DNA to generate a standard curve.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA and normalize to the IgG control.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[13][14]
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 1-5 x 10^6 cells) into immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
This compound Administration:
-
Prepare this compound for injection. A common formulation is to dissolve this compound in DMSO and then dilute it in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or corn oil.[4]
-
Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 50 mg/kg daily for 10 days).[13] The control group receives vehicle injections.
-
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., every 2-3 days). Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) or molecular analysis (e.g., Western blot for H3K27me3).
Conclusion
This compound is a powerful and specific tool for investigating the role of H3K27 demethylation in a wide range of biological processes. Its ability to modulate the epigenetic landscape and influence key signaling pathways has established it as a valuable compound in both basic research and preclinical studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further exploration of its therapeutic potential. As our understanding of the epigenetic regulation of disease continues to grow, inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. This compound | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating GSK-J4 in Inflammatory Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of GSK-J4, a potent and selective inhibitor of histone H3K27 demethylases, in modulating inflammatory response pathways. By elucidating its mechanism of action, impact on key immune cells, and effects on critical signaling cascades, this document serves as a comprehensive resource for researchers and professionals in drug development.
Core Mechanism of Action: Epigenetic Reprogramming of Inflammatory Genes
This compound is a cell-permeable ethyl ester prodrug of GSK-J1. Its primary mechanism of action is the competitive inhibition of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are responsible for removing the trimethylation mark from lysine 27 on histone H3 (H3K27me3), a modification associated with transcriptional repression. By inhibiting KDM6A/B, this compound effectively increases the levels of the repressive H3K27me3 mark on the promoters of various genes, leading to the silencing of their expression.[1][2][3]
In the context of inflammation, many pro-inflammatory genes are under the regulatory control of KDM6A/B. Upon inflammatory stimuli, the expression and activity of these demethylases increase, leading to the removal of the repressive H3K27me3 mark and subsequent transcription of inflammatory mediators. This compound counteracts this process, thereby exerting its anti-inflammatory effects.
Quantitative Effects of this compound on Inflammatory Mediators
This compound has been demonstrated to significantly reduce the production of a wide array of pro-inflammatory cytokines and modulate the expression of key cell surface molecules involved in the immune response. The following tables summarize the quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cell Type | Stimulant | Cytokine | This compound Concentration | Inhibition | Reference |
| Human Primary Macrophages | LPS | TNF-α | 9 µM | IC50 | [4] |
| Human Primary Macrophages | LPS | TNF-α | 30 µM | Significant Reduction | [4] |
| Human Primary Macrophages | LPS | IL-6 | 30 µM | Significant Reduction | [4] |
| Murine Dendritic Cells | LPS | IL-6 | 25 nM | Strong Inhibition | [1][5] |
| Murine Dendritic Cells | LPS | IFN-γ | 25 nM | Strong Inhibition | [1][5] |
| Murine Dendritic Cells | LPS | TNF-α | 25 nM | Strong Inhibition | [1][5] |
| Murine BMDMs | LPS | TNF-α | Not Specified | Significant Reduction | [6] |
| Murine BMDMs | LPS | IL-12b | Not Specified | Significant Reduction | [6] |
| Murine BMDMs | LPS | IL-1β | Not Specified | Significant Reduction | [6] |
| Human THP-1 cells | PMA + LPS | IL-6 | Not Specified | Significant Reduction | [6] |
| Human THP-1 cells | PMA + LPS | TNF-α | Not Specified | Significant Reduction | [6] |
| Human THP-1 cells | PMA + LPS | IL-1β | Not Specified | Significant Reduction | [6] |
| Human THP-1 cells | PMA + LPS | IL-12b | Not Specified | Significant Reduction | [6] |
Table 2: Modulation of Cell Surface Markers on Dendritic Cells by this compound
| Cell Type | Treatment | Marker | This compound Concentration | Effect | Reference |
| Murine Dendritic Cells | LPS | CD80 | 25 nM | Reduced Expression | [1][5] |
| Murine Dendritic Cells | LPS | CD86 | 25 nM | Reduced Expression | [1][5] |
| Murine Dendritic Cells | Untreated/LPS | CD103 | 25 nM | Increased Expression | [1][5] |
| Murine Dendritic Cells | Untreated/LPS | TGF-β1 | 25 nM | Increased Expression | [1][5] |
Impact on Key Inflammatory Signaling Pathways
This compound's influence extends to critical signaling pathways that orchestrate the inflammatory response, most notably the NF-κB pathway.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Studies have shown that this compound can attenuate NF-κB signaling.[7] This is, in part, an indirect effect of the increased H3K27me3 on the promoters of NF-κB target genes. Additionally, some evidence suggests that this compound can reduce the protein levels of the RELA (p65) subunit of NF-κB and impair its nuclear localization.[7]
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity. While the direct effects of this compound on STAT3 phosphorylation and activity are not as extensively documented as its impact on NF-κB, there is evidence of crosstalk. For instance, STAT3 and JMJD3 signaling have been shown to be involved in macrophage death.[3] Given that many cytokines that signal through the JAK/STAT pathway are themselves regulated by this compound (e.g., IL-6), it is plausible that this compound indirectly modulates STAT3 activity by altering the cytokine milieu. Further research is warranted to fully elucidate the direct and indirect effects of this compound on the JAK/STAT pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Induction of Tolerogenic Dendritic Cells (DCs)
This protocol describes the generation of bone marrow-derived DCs and their treatment with this compound to induce a tolerogenic phenotype.
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) (100 ng/mL)
-
Flow cytometry antibodies: anti-CD11c, anti-CD80, anti-CD86, anti-CD103
-
ELISA kits for IL-6, IFN-γ, TNF-α, and TGF-β1
Procedure:
-
DC Generation: Culture bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 6-8 days. Non-adherent and loosely adherent cells are harvested as immature DCs.
-
This compound Treatment: Plate immature DCs at 1 x 10^6 cells/mL. Treat with desired concentrations of this compound (e.g., 10 nM, 25 nM) or vehicle (DMSO) for 16 hours.
-
Maturation (Optional): For some experiments, stimulate the DCs with LPS (100 ng/mL) for the final 24 hours of culture to induce maturation.
-
Analysis of Surface Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, CD80, CD86, and CD103. Analyze by flow cytometry.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-6, IFN-γ, TNF-α, and TGF-β1 using ELISA kits.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Role of STAT3 in the pathogenesis of Inflammatory Bowel Disease - Prema Robinson [grantome.com]
- 3. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchers.uss.cl [researchers.uss.cl]
- 6. researchgate.net [researchgate.net]
- 7. The demethylase inhibitor this compound limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J4: A Technical Guide to Investigating Epigenetic Regulation in Neurodevelopment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of GSK-J4, a potent and selective small molecule inhibitor, and its application in the study of epigenetic regulation during neurodevelopment. This compound has emerged as a critical chemical probe for elucidating the role of histone demethylases in controlling gene expression programs that govern neural stem cell differentiation, proliferation, and cell fate determination.
Core Concepts: this compound and H3K27me3 in Neurodevelopment
This compound is the cell-permeable ethyl ester prodrug of GSK-J1.[1] Inside the cell, it is rapidly hydrolyzed into its active form, GSK-J1, which is a potent, dual inhibitor of the Jumonji domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3).[2][3] These enzymes are responsible for removing the di- and tri-methylation marks (me2/me3) from lysine 27 on histone H3 (H3K27).[2][4]
The H3K27me3 mark is a key repressive epigenetic modification, generally associated with gene silencing.[4] During neurodevelopment, the dynamic regulation of H3K27me3 levels is crucial for orchestrating the precise temporal and spatial expression of genes that drive the transition from pluripotent stem cells to differentiated neurons.[5] By inhibiting KDM6A and KDM6B, this compound effectively increases the global levels of H3K27me3, thereby providing a powerful tool to probe the functional consequences of this epigenetic mark in various neurodevelopmental processes.[6]
Mechanism of Action of this compound
This compound's utility in neurodevelopmental research stems from its ability to modulate the epigenetic landscape. The inhibition of KDM6A/B by the active form, GSK-J1, prevents the removal of the repressive H3K27me3 mark from the promoter and enhancer regions of target genes. This leads to a more condensed chromatin state and subsequent transcriptional repression of genes that are critical for maintaining a proliferative or undifferentiated state, thereby influencing neuronal differentiation and lineage commitment.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]
A Technical Guide to the Preliminary Studies of GSK-J4 in Autoimmune Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Autoimmune diseases, characterized by a dysregulated immune response against self-antigens, represent a significant area of unmet medical need. Recent research has focused on epigenetic modifications as key regulators of immune cell function and inflammatory pathways. This document provides a technical overview of the preliminary preclinical research on GSK-J4, a selective, cell-permeable small molecule inhibitor of the Jumonji domain-containing protein 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X (UTX/KDM6A) histone demethylases. These enzymes are responsible for removing the repressive H3K27me3 histone mark. By inhibiting their activity, this compound effectively increases H3K27me3 levels, leading to the transcriptional repression of pro-inflammatory genes. This guide summarizes the mechanism of action, key quantitative findings from in vitro and in vivo models of various autoimmune diseases, detailed experimental protocols, and the core signaling pathways involved.
Core Mechanism of Action
This compound is an ethyl ester prodrug that readily crosses the cell membrane and is hydrolyzed into its active form, GSK-J1.[1] Its primary targets are the KDM6 subfamily of histone demethylases, JMJD3 and UTX. These enzymes specifically demethylate tri- and di-methylated lysine 27 on histone H3 (H3K27me3/me2), a mark associated with transcriptional repression.
In the context of autoimmunity, inflammatory stimuli often induce the expression of JMJD3, which then removes the repressive H3K27me3 mark from the promoters of pro-inflammatory genes (e.g., cytokines, chemokines).[2] This epigenetic alteration facilitates gene transcription, driving the inflammatory cascade. This compound intervenes by inhibiting JMJD3 and UTX, thereby maintaining or increasing H3K27me3 levels at these gene loci, which suppresses their expression and dampens the inflammatory response.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Type / Condition | Reference |
|---|---|---|---|
| IC50 (JMJD3/KDM6B) | 8.6 µM | Enzyme Assay | [4] |
| IC50 (UTX/KDM6A) | 6.6 µM | Enzyme Assay | [4] |
| IC50 (TNF-α Inhibition) | 9 µM | LPS-stimulated human primary macrophages | [1][4][5] |
| IC50 (Cell Viability, Y79) | 0.68 µM | Retinoblastoma Cells (48h) | [6] |
| IC50 (Cell Viability, WERI-Rb1) | 2.15 µM | Retinoblastoma Cells (48h) |[6] |
Table 2: In Vivo Efficacy in Autoimmune Models
| Autoimmune Model | Animal | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| EAE (MS Model) | C57BL/6 Mice | 0.5 mg/kg, i.p., daily | Ameliorated disease severity, delayed onset | [4][7] |
| CIA (RA Model) | DBA/1 Mice | Not Specified | Relieved arthritis symptoms, reduced IL-6 | [3][8] |
| DSS-induced Colitis | C57BL/6 Mice | Not Specified | Attenuated colitis, reduced inflammatory infiltrate | [9] |
| R848-induced Lupus | Balb/c Mice | 1 mg/kg, i.p., 3x/week | Reduced autoantibodies, ISG expression, and kidney pathology | [10] |
| Diabetic Kidney Disease | db/db Mice | 10 mg/kg, i.p., 3x/week | Attenuated kidney disease development |[4] |
Preclinical Evidence in Specific Autoimmune Diseases
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
In the EAE mouse model, this compound administration significantly ameliorates disease severity.[2][11][12] The primary mechanism is attributed to its effect on dendritic cells (DCs). This compound promotes a tolerogenic DC phenotype characterized by:
-
Reduced expression of co-stimulatory molecules (CD80/CD86).[2]
-
Increased expression of tolerogenic molecules like CD103 and TGF-β1.[2][7]
-
Decreased secretion of pro-inflammatory cytokines including IL-6, IFN-γ, and TNF.[2][7]
These tolerogenic DCs, in turn, enhance the generation, stability, and suppressive function of regulatory T cells (Tregs) without significantly affecting Th1 and Th17 cell populations.[2][7] Adoptive transfer of this compound-treated DCs into EAE mice was sufficient to reduce the clinical manifestation of the disease.[2][11]
Rheumatoid Arthritis (RA)
In the Collagen-Induced Arthritis (CIA) mouse model, this compound has been shown to relieve RA symptoms.[3][8] The therapeutic effect is linked to the epigenetic regulation of pro-inflammatory cytokine transcription in macrophages.[3][13] Studies show that macrophages derived using GM-CSF, which are highly pro-inflammatory and prevalent in RA joints, have low basal levels of H3K27me3. This compound treatment enhances H3K27me3 levels at the promoters of key cytokine genes, notably IL6, suppressing their transcription.[3][8] This inhibition extends to other crucial cytokines like TNF-α and IL-1β, contributing to the overall reduction in inflammation and joint damage.[3][13]
Inflammatory Bowel Disease (IBD)
In DSS-induced models of colitis, this compound attenuates inflammation by acting on both innate and adaptive immune cells.[9] Similar to its role in EAE, this compound induces a tolerogenic phenotype in DCs.[9] A key mechanism identified in the gut is that this compound enhances the synthesis of retinoic acid (RA) in DCs by increasing activating epigenetic marks on the promoters of retinaldehyde dehydrogenase (raldh) enzymes.[9] This increase in RA production promotes the stability and gut-homing properties of Tregs, enhancing their suppressive function and helping to resolve mucosal inflammation.[9] this compound also directly reduces the production of TNF-α by macrophages.[9]
Systemic Lupus Erythematosus (SLE)
Preliminary studies in the context of SLE have focused on the characteristic overexpression of Interferon Stimulated Genes (ISGs). In monocytes from SLE patients, chronic exposure to IFN-α leads to epigenetic changes that sustain ISG expression. This compound has been shown to reverse this IFN-induced ISG expression in vitro.[10] In a resiquimod (R848)-induced mouse model of lupus, which is driven by TLR7/8 activation and a strong IFN signature, treatment with this compound reduced autoantibody production, systemic ISG expression, and ameliorated kidney pathology.[10]
Detailed Experimental Protocols
EAE Induction and In Vivo Treatment
-
Model: Experimental Autoimmune Encephalomyelitis (EAE).
-
Animals: C57BL/6 mice.
-
Induction: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (pMOG) in Complete Freund's Adjuvant (CFA).[7]
-
Co-adjuvant: On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of Pertussis toxin.[7]
-
Treatment Protocol: this compound is administered daily via i.p. injection at a dose of 0.5 mg/kg, typically starting from day 1 to day 5 post-induction.[7]
-
Monitoring: Mice are weighed and scored daily for clinical signs of EAE based on a standardized 0-5 scale reflecting the degree of paralysis.
-
Endpoint Analysis: At the study endpoint, the central nervous system (CNS) is harvested to analyze inflammatory cell infiltration via flow cytometry or histology.
In Vitro Macrophage Cytokine Suppression Assay
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with this compound (e.g., 4 µM) or vehicle (DMSO) for 1 hour.[14][15]
-
Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[14][15]
-
Incubation: Cells are incubated for a defined period (e.g., 2-24 hours) depending on the target analyte.
-
Analysis:
-
mRNA Expression: Supernatants are removed, and cells are lysed. RNA is extracted, and quantitative PCR (qPCR) is performed to measure the mRNA levels of cytokines like Tnf, Il6, and Il1b.[14]
-
Protein Secretion: Culture supernatants are collected, and cytokine protein levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone demethylase inhibitor this compound limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The demethylase inhibitor this compound limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-ketoglutarate-dependent KDM6 histone demethylases regulate Interferon Stimulated Gene expression in Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchers.uss.cl [researchers.uss.cl]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of GSK-J4
Introduction
This compound is a highly selective, cell-permeable small molecule that has emerged as a critical tool in the study of epigenetics and a potential therapeutic agent for a range of diseases, including cancer and inflammatory disorders. It functions as a potent dual inhibitor of the Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B), and ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX), also known as lysine-specific demethylase 6A (KDM6A).[1][2] These enzymes are histone demethylases responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/3), a key repressive epigenetic modification. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and experimental evaluation of this compound.
Discovery and Development
The development of this compound stemmed from the need for a cell-permeable tool to probe the function of H3K27 demethylases. The initial inhibitor, GSK-J1, is a potent and selective inhibitor of JMJD3 and UTX, with an IC50 of 60 nM in cell-free assays.[3][4] However, due to its polar carboxylate group, GSK-J1 has poor cell permeability, limiting its utility in cellular and in vivo studies.[5]
To overcome this limitation, this compound was developed as an ethyl ester derivative of GSK-J1.[3][6] This modification renders the molecule more lipophilic, allowing it to efficiently cross cell membranes. Once inside the cell, this compound acts as a prodrug and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[4][5][7] This innovative approach provides a robust method for achieving pharmacologically relevant intracellular concentrations of the active compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of KDM6A (UTX) and KDM6B (JMJD3). These enzymes belong to the Jumonji C (JmjC) family of histone demethylases, which require iron (Fe2+) and α-ketoglutarate as cofactors to demethylate H3K27.[8] By inhibiting these "erasers" of histone methylation, this compound treatment leads to a global increase in the levels of the repressive H3K27me3 mark.[9][10]
The accumulation of H3K27me3 at the promoter regions of target genes leads to chromatin condensation and transcriptional repression.[11] This epigenetic reprogramming alters the expression of genes involved in numerous cellular processes, including inflammation, cell cycle control, apoptosis, and differentiation.[9][12] For instance, in human primary macrophages, this compound prevents the lipopolysaccharide (LPS)-induced loss of H3K27me3 at the TNFα transcription start site, thereby blocking its production.[3] In cardiomyocytes, this compound preserves H3K27me3 levels, which in turn suppresses the transcription of ACSL4, a key regulator of ferroptosis.[11][13]
Signaling Pathway Diagram
Caption: Mechanism of action of the prodrug this compound.
Quantitative Data
The inhibitory activity of this compound and its active form, GSK-J1, has been quantified against various targets and in different cellular contexts. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | Assay Type | IC50 | Citation |
| GSK-J1 | JMJD3/KDM6B | Cell-free | 60 nM | [3][4] |
| This compound | JMJD3/KDM6B | Cell-free | > 50 µM | [3][7] |
| This compound | JMJD3/KDM6B | Cellular | 8.6 µM | [2][14] |
| This compound | UTX/KDM6A | Cellular | 6.6 µM | [2][14] |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cell Line / Context | Effect Measured | IC50 / EC50 | Citation |
| This compound | Human Primary Macrophages | TNF-α Production | 9 µM | [1][2][6][7] |
| This compound | PC3 (Prostate Cancer) | Cell Viability | 1.21 µM | [15] |
| This compound | C42B (Prostate Cancer) | Cell Viability | 0.72 µM | [15] |
| This compound | Y79 (Retinoblastoma) | Cell Viability | 0.68 µM | [16] |
| This compound | WERI-Rb1 (Retinoblastoma) | Cell Viability | 2.15 µM | [16] |
| This compound | T. gondii | Parasite Inhibition | 2.37 µM | [8] |
| This compound | Human Foreskin Fibroblasts | Toxicity (TD50) | 34.6 µM | [8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
In Vitro Histone Demethylase Assay (AlphaLISA)
This protocol is adapted from descriptions of cell-free enzymatic assays.[3]
-
Reagents: Assay buffer (50 mM HEPES pH 7.5, 0.1% w/v BSA, 0.01% v/v Tween-20), recombinant KDM6B enzyme, biotinylated H3K27me3 peptide substrate, α-ketoglutarate, L-Ascorbic Acid, Ferrous Ammonium Sulfate (FAS), this compound/J1 diluted in DMSO.
-
Procedure: a. Add 5 µL of assay buffer containing the KDM6B enzyme to the wells of a 384-well proxiplate. b. Transfer 0.1 µL of titrated GSK-J1 or this compound compound dilutions to each well (final DMSO concentration of 1%). c. Pre-incubate the enzyme and compound for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of a substrate mix containing the biotinylated peptide, α-ketoglutarate, FAS, and L-Ascorbic Acid. e. Incubate for the desired reaction time at room temperature. f. Stop the reaction and detect the demethylated product using an AlphaLISA detection kit according to the manufacturer's instructions, which typically involves adding acceptor beads and a specific antibody against the demethylated product. g. Read the plate on an appropriate plate reader to determine IC50 values.
Workflow for In Vitro Demethylase Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Hydrochloride | Histone Demethylase | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | this compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
GSK-J4: A Targeted Epigenetic Approach for the Treatment of Pediatric Brainstem Glioma
An In-depth Technical Guide
Executive Summary
Pediatric high-grade brainstem gliomas, particularly Diffuse Intrinsic Pontine Glioma (DIPG), are among the most devastating childhood cancers, with a median survival of less than one year.[1][2] The discovery of a recurrent, heterozygous mutation in histone H3 genes (most commonly H3.3K27M) in over 80% of DIPG cases has identified a key epigenetic driver of the disease.[3] This mutation leads to a global reduction in the repressive H3K27 trimethylation (H3K27me3) mark, causing widespread gene dysregulation and promoting tumorigenesis.[1][4] GSK-J4, a potent and selective small-molecule inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a promising therapeutic agent.[5][6] By blocking the removal of methyl groups from H3K27, this compound restores H3K27me3 levels, reverses the oncogenic gene expression program, and exhibits potent anti-tumor activity in preclinical models of DIPG.[7][8][9][10] This guide provides a comprehensive overview of the mechanism, preclinical efficacy, and experimental protocols related to this compound as a potential therapeutic for pediatric brainstem glioma.
The Epigenetic Landscape of DIPG and the Rationale for this compound
The H3K27M mutation is a neomorphic mutation that profoundly alters the epigenetic landscape of DIPG cells. The mutant histone protein competitively inhibits the methyltransferase activity of the Polycomb Repressive Complex 2 (PRC2), the primary enzyme responsible for H3K27 methylation.[1][4] This results in a global loss of the H3K27me2 and H3K27me3 repressive marks, leading to the aberrant expression of genes that drive cell proliferation and tumor growth.[1]
The Jumonji-domain containing protein 3 (JMJD3) is a key histone demethylase that actively removes the methyl marks from H3K27.[7][11] In glioma, JMJD3 is often overexpressed compared to normal brain tissue.[12][13] This overexpression exacerbates the hypomethylated state initiated by the H3K27M mutation.
The therapeutic strategy, therefore, is to counteract this epigenetic state by inhibiting the demethylase activity. This compound is a specific inhibitor of JMJD3 and its homolog UTX.[5] By inhibiting these enzymes, this compound increases global H3K27me2 and H3K27me3 levels, effectively restoring the repressive chromatin state and silencing the oncogenic gene expression associated with H3K27M-mutant DIPG.[7][11][14] This targeted approach has shown specificity for H3K27M-mutant cells, with minimal effects on cells expressing wild-type histone H3.[14]
Preclinical Efficacy of this compound
In Vitro Studies
This compound has demonstrated significant anti-tumor activity across a range of glioma cell lines, with particular potency against those harboring the H3K27M mutation.[8][11] Studies show that this compound treatment leads to a dose- and time-dependent inhibition of cell proliferation, induces apoptosis, and inhibits cell migration.[12][13] Notably, these effects are selective for glioma cells, with minimal impact observed on normal human brain microvascular endothelial cells (hCMEC).[12][13] The anti-proliferative effects are directly linked to the drug's mechanism, as treatment with this compound results in a marked increase in H3K27me3 levels within the cancer cells.[12]
Table 1: Summary of In Vitro Efficacy of this compound on Glioma Cells
| Cell Line | Type | Key Findings with this compound Treatment | Reference |
| SF8628, DIPG-007 | H3K27M DIPG | Decreased cell viability; Downregulation of DNA damage repair genes; Increased H3K27me3 levels. | [15][16] |
| U87, U251 | Glioblastoma (JMJD3 Overexpressed) | Dose- and time-dependent inhibition of proliferation; Induction of apoptosis; Inhibition of cell migration. | [12][13] |
| hCMEC | Normal Brain Endothelial | No obvious inhibition of proliferation or induction of apoptosis. | [12][13] |
| H3K27M-mutant cells | Pediatric Brainstem Glioma | Dose- and time-dependent growth inhibition; Increased apoptosis; Increased H3K27me2 and H3K27me3. | [14] |
In Vivo Studies
The anti-tumor activity of this compound has been validated in vivo using orthotopic patient-derived xenograft (PDX) models of DIPG.[11][17] Systemic administration of this compound in mice bearing H3K27M-mutant brainstem glioma xenografts resulted in reduced tumor growth, as measured by bioluminescence, and a significant extension of animal survival compared to vehicle-treated controls.[10][11][18] Immunohistochemical analysis of tumors from treated mice confirmed an increase in H3K27me3, a decrease in the proliferation marker Ki-67, and an increase in apoptosis as indicated by TUNEL staining.[10][15] These findings underscore the potential of this compound to cross the blood-brain barrier and exert its therapeutic effects within the brainstem.[14]
Table 2: Summary of In Vivo Efficacy of this compound in DIPG Xenograft Models
| Animal Model | Tumor Type | Treatment Regimen | Key Outcomes | Reference |
| Mice with SF7761 xenografts | H3.3K27M DIPG | This compound (details not specified) | Reduced tumor growth; Significantly extended animal survival. | [10] |
| Mice with SF8628 xenografts | H3.3K27M DIPG | This compound (details not specified) | Reduced tumor growth; Promoted tumor cell death; Significantly extended animal survival. | [10][11] |
| Mice with DIPG PDX | H3K27M DIPG | This compound (details not specified) | Delayed tumor progression; Prolonged animal survival. | [17] |
| Mice with DIPG xenografts | H3K27M DIPG | This compound + Radiation | Increased animal survival compared to either monotherapy. | [15][19] |
This compound in Combination Therapies
The therapeutic potential of this compound may be enhanced when used in combination with other anti-cancer agents, a strategy that could also permit the use of lower, less toxic doses of each drug.
-
With Panobinostat (HDAC Inhibitor): A synergistic effect has been observed when combining this compound with the histone deacetylase (HDAC) inhibitor panobinostat.[4][7] This combination therapy targets two distinct but complementary epigenetic pathways, leading to more profound anti-tumor activity against DIPG cells than either agent alone.[4][7]
-
With Radiation Therapy: Radiation is the current standard of care for DIPG, but its effects are palliative.[19] this compound has been shown to act as a potent radiosensitizer.[19][20] Mechanistically, this compound treatment downregulates the expression of genes involved in DNA double-strand break (DSB) repair and inhibits the homologous recombination repair pathway.[15][19] This leads to sustained, radiation-induced DNA damage (indicated by high levels of γH2AX and 53BP1), reduced clonogenic survival, and significantly increased survival in animal models treated with the combination compared to either monotherapy.[15][19]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the evaluation of this compound.
Cell Culture and Drug Preparation
-
Cell Lines: Human DIPG cell lines (e.g., SF8628, carrying the H3.3K27M mutation) and glioblastoma lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound powder is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).[21] Aliquots are stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control containing the equivalent concentration of DMSO is used in all experiments.[21]
Cell Viability Assay (CCK-8)
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-8,000 cells per well and allowed to adhere overnight.[22]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO vehicle control.
-
Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).[22]
-
Measurement: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
Quantification: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Preparation: Cells are seeded in 6-well plates and treated with this compound (e.g., 4 µM or 8 µM) or DMSO for 24-48 hours.[12]
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for H3K27me3
-
Protein Extraction: Cells are treated with this compound for a specified duration. Total protein or histone extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against H3K27me3 (e.g., Cell Signaling #9733) and a loading control (e.g., total Histone H3).[15][21]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Orthotopic Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]
-
Cell Implantation: Patient-derived DIPG cells (e.g., SF8628) engineered to express luciferase are stereotactically injected into the pons of the mice.[23]
-
Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) on a regular basis (e.g., weekly).
-
Treatment: Once tumors are established (as confirmed by BLI), mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) according to a predetermined dose and schedule.[14]
-
Efficacy Evaluation: The primary endpoints are tumor growth (quantified by BLI signal) and overall survival. Survival differences are typically analyzed using the Kaplan-Meier method and log-rank test.[10][15]
-
Immunohistochemistry: At the study endpoint, brains are harvested, fixed, and sectioned for immunohistochemical analysis of markers like Ki-67 (proliferation) and TUNEL (apoptosis).[10][15]
Challenges and Future Directions
Despite its promising preclinical activity, this compound faces challenges for clinical translation. This compound is a pro-drug that is rapidly converted in vivo to its active form, GSK-J1, which has limited cell and brain permeability.[17] This pharmacokinetic property may limit its efficacy in reaching therapeutic concentrations within the brainstem.
To address this, next-generation inhibitors with improved pharmacological properties are in development. For instance, a novel inhibitor, UR-8, has demonstrated greater anti-tumor activity and survival benefit than this compound in intracranial DIPG models, suggesting it may have better brain penetrance.[17]
Future work should focus on:
-
Developing and testing novel JMJD3/UTX inhibitors with superior brain permeability and pharmacokinetic profiles.
-
Conducting further preclinical studies to optimize dosing and scheduling for combination therapies, particularly with radiation.
-
Initiating well-designed clinical trials for the most promising candidates in H3K27M-mutant pediatric brainstem glioma patients.
-
Identifying and validating biomarkers, such as JMJD3 expression levels, to select patients most likely to respond to this therapeutic strategy.[12]
Conclusion
This compound represents a rationally designed, targeted therapeutic agent that directly addresses the core epigenetic vulnerability of H3K27M-mutant pediatric brainstem glioma. By inhibiting the JMJD3 demethylase, this compound effectively restores the repressive H3K27me3 mark, leading to the suppression of oncogenic gene expression and potent anti-tumor activity in both in vitro and in vivo models.[8][10] Its ability to synergize with other treatments, especially as a radiosensitizer, further highlights its therapeutic potential.[19] While challenges related to drug delivery remain, the success of this compound in preclinical studies provides a strong proof-of-concept for the pharmacologic modulation of histone methylation as a viable and promising strategy for this devastating disease. Further development of this class of drugs holds the potential to finally improve outcomes for children with DIPG.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing a Targeted Drug Therapy for a Universally Fatal Pediatric Brainstem Tumor | Welcome to Bio-X [biox.stanford.edu]
- 3. mdpi.com [mdpi.com]
- 4. fondoaliciapueyo.org [fondoaliciapueyo.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential New Therapies for Pediatric Diffuse Intrinsic Pontine Glioma [frontiersin.org]
- 8. Pharmacologic inhibition of histone demethylation as a therapy for pediatric brainstem glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of histone demethylation as a therapy for pediatric brainstem glioma [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. BT-03: TARGETED INHBITION OF HISTONE DEMETHYLASE ACTIVITY FOR THE TREATMENT OF PEDIATRIC BRAINSTEM GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacological role of histone demethylase JMJD3 inhibitor this compound on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pharmacological role of histone demethylase JMJD3 inhibitor this compound on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epigenetic Targeted Therapy for Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiosensitization by Histone H3 Demethylase Inhibition in Diffuse Intrinsic Pontine Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EXTH-08. DEVELOPMENT OF NOVEL HISTONE DEMETHYLASE INHIBITOR AGAINST DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
- 19. Radiosensitization by Histone H3 Demethylase Inhibition in Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combined Targeting of Mutant p53 and Jumonji Family Histone Demethylase Augments Therapeutic Efficacy of Radiation in H3K27M DIPG [mdpi.com]
- 21. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. In vivo Drug Testing of Pediatric CNS Tumors Using Patient Derived Orthotopic Xenograft Models - Xiaonan Li [grantome.com]
Methodological & Application
Application Notes and Protocols: Optimal GSK-J4 Concentration for Treating Human Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK-J4, a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX, in human macrophage research. The following sections detail effective concentrations, experimental protocols, and the underlying signaling pathways.
Summary of this compound Efficacy in Human Macrophages
This compound is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1. It is a valuable tool for studying the role of H3K27 demethylation in macrophage function and inflammation.
| Parameter | Value | Cell Type | Experimental Context | Reference |
| IC50 for TNFα release | 9 µM | Primary human macrophages | Inhibition of LPS-induced TNFα production. | [1] |
| Effective Concentration | 5 µM | Wound macrophages | Negated palmitate-mediated inflammatory cytokine upregulation. | [2] |
| Effective Concentration | 25 µM | HeLa cells (transfected with Flag-JMJD3) | Preserved nuclear H3K27me3 staining. | [3][4][5] |
| Effective Concentration | 30 µM | Primary human macrophages | Significantly reduced the expression of 16 of 34 LPS-driven cytokines. | [3][4][5] |
| Effective Concentration | 30 µM | Primary human macrophages | Prevented the LPS-induced loss of H3K27me3 at the TNFA TSS. | [3][5] |
| Pre-treatment Concentration | 60 µM | Human monocyte-derived macrophages | Used for pre-treatment before stimulation with IFN-γ or IL-4. | [6] |
Signaling Pathway and Mechanism of Action
This compound primarily acts by inhibiting the demethylase activity of JMJD3 and UTX, leading to an increase in the repressive histone mark H3K27me3 at the promoters of pro-inflammatory genes. This epigenetic modification results in the suppression of gene transcription and a subsequent reduction in the production of inflammatory cytokines.
Caption: this compound inhibits JMJD3/UTX, increasing H3K27me3 and repressing pro-inflammatory gene expression.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (powder)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
2. In Vitro Treatment of Human Macrophages with this compound
This protocol describes the treatment of human primary macrophages with this compound to assess its effect on lipopolysaccharide (LPS)-induced cytokine production.
Caption: Workflow for assessing this compound's effect on LPS-stimulated human macrophages.
-
Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Purify monocytes using adherence or magnetic-activated cell sorting (MACS).
-
Differentiate monocytes into macrophages by culturing in appropriate media supplemented with M-CSF or GM-CSF for 5-7 days.
-
-
This compound Treatment and LPS Stimulation:
-
One hour prior to stimulation, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 30 µM) or vehicle control (DMSO).[3]
-
Incubate the cells for 1 hour.
-
Add LPS to the culture medium at a final concentration of 10-100 ng/mL.
-
Incubate for the desired time period (e.g., 2 hours for gene expression analysis, 6 hours for cytokine protein analysis).[3][4][5]
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines such as TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes.
-
Western Blotting: Lyse the cells and perform western blotting to analyze protein levels and signaling pathway activation (e.g., IκBα degradation).[3][5]
-
Chromatin Immunoprecipitation (ChIP): To assess the H3K27me3 status at specific gene promoters, perform ChIP followed by qPCR.[3][5]
-
3. Assessment of this compound Cytotoxicity
It is crucial to determine the cytotoxic potential of this compound on your specific macrophage population to ensure that the observed effects are not due to cell death.
-
Method:
-
Plate macrophages in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for the longest duration planned in your experiments.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.
-
Concluding Remarks
The optimal concentration of this compound for treating human macrophages is dependent on the specific experimental goals and the macrophage subtype being investigated. The provided protocols and data serve as a starting point for designing and executing experiments to explore the role of H3K27 demethylases in macrophage biology. It is recommended to perform dose-response experiments to determine the most effective and non-toxic concentration for your specific application.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Palmitate-TLR4 Signaling Regulates the Histone Demethylase, JMJD3, in Macrophages and Impairs Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regulation of Epigenetic Modifiers, Including KDM6B, by Interferon-γ and Interleukin-4 in Human Macrophages [frontiersin.org]
Application Notes and Protocols: GSK-J4 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of GSK-J4, a potent and cell-permeable inhibitor of the H3K27 histone demethylases JMJD3/KDM6B and UTX/KDM6A, in DMSO and cell culture media. This document also includes comprehensive protocols for its use in a research setting.
Data Presentation: this compound Solubility
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and ethanol, while it is generally considered insoluble in water. For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO, which is then further diluted to the final working concentration in the desired cell culture medium.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 40 - 141 | 95.8 - 337.72 | Solubility can be enhanced by warming to 37°C or sonication. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1][2][3][4] |
| Ethanol | 40 - 91 | 95.8 - 218 | Sonication is recommended to achieve maximum solubility.[2][5][6] |
| Water | Insoluble | Insoluble |
Note: The molecular weight of this compound is 417.5 g/mol , and its hydrochloride salt (this compound HCl) is 453.96 g/mol . Calculations of molarity should be adjusted based on the specific form of the compound used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound, a critical first step for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution at 37°C for 10-15 minutes and vortex again.[1]
-
Alternatively, use an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Once fully dissolved, the stock solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Stored properly, the stock solution can be stable for several months to a year.[1][3]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol describes the dilution of the this compound DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics.
-
Sterile pipette tips and tubes.
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM).
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Apply the freshly prepared working solution to your cells.
-
Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.[7]
Visualizations
Signaling Pathway of this compound
This compound is a pro-drug that is intracellularly converted to its active form, GSK-J1. GSK-J1 inhibits the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), which specifically target di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3). This inhibition leads to an increase in the global levels of H3K27me3, a repressive epigenetic mark, thereby altering gene expression.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. activemotif.jp [activemotif.jp]
- 5. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies with GSK-J4
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 is a potent and selective inhibitor of the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX), making it a valuable tool for studying the role of histone methylation in various biological processes and disease models.[1][2] It is a cell-permeable prodrug of GSK-J1.[2][3] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo studies in mice, compiled from various research sources.
Mechanism of Action
This compound exerts its biological effects by inhibiting the demethylation of histone H3 at lysine 27 (H3K27).[1][2] This leads to an increase in the global levels of H3K27me3, a repressive epigenetic mark.[4][5] The inhibition of KDM6A/B by this compound has been shown to modulate various signaling pathways, including the NF-κB and Sonic hedgehog (Shh) pathways, and has demonstrated therapeutic potential in models of inflammation, autoimmune disorders, cancer, and metabolic diseases.[4][6][7][8]
Signaling Pathway Diagram
Caption: this compound inhibits KDM6A/B, leading to increased H3K27me3/me2 and altered gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data for in vivo mouse studies with this compound, extracted from various publications.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 84 - 141 mg/mL | Use fresh DMSO as it is hygroscopic, which can reduce solubility.[1][2] |
| Ethanol | 41.75 - 42 mg/mL | Sonication may be required.[1][2] |
| Water | Insoluble | [1] |
Table 2: Recommended Dosages and Administration Routes in Mice
| Dosage | Administration Route | Mouse Model | Study Focus | Reference |
| 0.5 mg/kg | Intraperitoneal (i.p.) | Experimental Autoimmune Encephalomyelitis (EAE) | Autoimmune Disease | [2] |
| 1 - 3 mg/kg | Intraperitoneal (i.p.) | Sepsis (ICR mice) | Inflammation | [2][9] |
| 10 mg/kg | Intraperitoneal (i.p.) | Diabetic Kidney Disease | Metabolic Disease | [10][11] |
| 30 mg/kg | Intraperitoneal (i.p.) | Diet-Induced Obesity (DIO) | Metabolic Disease | [12] |
| 50 mg/kg | Intraperitoneal (i.p.) | Prostate Cancer Xenograft | Cancer | [5][13] |
| 50 mg/kg | Intraperitoneal (i.p.) | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | Cancer | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is a common method for preparing this compound for i.p. administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Phosphate-buffered saline (PBS) or Saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in fresh DMSO to a concentration of 84 mg/mL.[1] Ensure complete dissolution, which may be aided by gentle warming or sonication.
-
-
Vehicle Preparation (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile tube, add the required volume of DMSO (containing the dissolved this compound).
-
Sequentially add PEG300, Tween 80, and finally saline, vortexing or mixing thoroughly after each addition to ensure a clear solution.[2][10][15]
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound stock in DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
-
Final Preparation and Administration:
-
The final solution should be clear. If precipitation occurs, gentle warming may be necessary.
-
Administer the prepared this compound solution to mice via intraperitoneal injection at the desired dosage. The injection volume is typically 100-200 µL per mouse.
-
It is recommended to use the freshly prepared solution immediately for optimal results.[1]
-
Note: The vehicle composition may need to be optimized depending on the specific experimental requirements and the desired final concentration of this compound. Always prepare a vehicle control group that receives the same formulation without this compound.
Protocol 2: Preparation of this compound for Oral Administration
For oral gavage, this compound can be prepared as a suspension.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile gavage needles
Procedure:
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a solution of 0.5% - 1% CMC-Na in sterile water.
-
Levigate the this compound powder with a small amount of the CMC-Na solution to form a paste.
-
Gradually add the remaining CMC-Na solution while continuously mixing to form a homogenous suspension.[1] A concentration of at least 5 mg/mL is achievable.[1]
-
-
Administration:
-
Administer the suspension to mice using a gavage needle at the desired dosage.
-
Ensure the suspension is well-mixed before each administration to maintain homogeneity.
-
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo mouse study using this compound.
Conclusion
The successful use of this compound in in vivo mouse studies relies on its proper preparation and administration. The protocols and data presented here provide a comprehensive guide for researchers. It is crucial to tailor the dosage, administration route, and vehicle to the specific experimental model and scientific question being addressed. Always refer to the original publications for detailed context and consider performing preliminary dose-response and toxicity studies to determine the optimal experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Demethylase Inhibitor this compound Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 9. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Detecting H3K27me3 Changes After GSK-J4 Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression. This mark is dynamically regulated by histone methyltransferases, primarily EZH2 within the Polycomb Repressive Complex 2 (PRC2), and demethylases such as JMJD3/KDM6B and UTX/KDM6A.[1][2] Dysregulation of H3K27me3 levels is implicated in various diseases, including cancer.[1][3]
GSK-J4 is a potent and cell-permeable small molecule that acts as a dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][4] By inhibiting these enzymes, this compound leads to an accumulation of H3K27me3, which can alter gene expression and cellular phenotypes.[1][5] This makes this compound a valuable tool for studying the functional roles of H3K27me3 and a potential therapeutic agent.[1][6]
Western blotting is a widely used technique to detect changes in the global levels of H3K27me3 in response to treatments like this compound.[7] This document provides a detailed protocol for the treatment of cultured cells with this compound, subsequent histone extraction, and Western blot analysis to quantify changes in H3K27me3 levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the overall experimental procedure.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the experimental protocol.
Table 1: Reagents and Recommended Concentrations/Dilutions
| Reagent/Antibody | Vendor Example | Catalog # Example | Recommended Concentration/Dilution |
| This compound | Selleck Chemicals | S7070 | 1-30 µM in cell culture medium[8][9] |
| Anti-H3K27me3 (Rabbit pAb) | Thermo Fisher | PA5-85596 | WB: 1:500 - 1:3,000[2] |
| Anti-H3K27me3 (Rabbit pAb) | Abbexa | abx002133 | WB: 1:500 - 1:1,000[10] |
| Anti-Histone H3 (Rabbit pAb) | Abcam | ab1791 | WB: 1:1,000 - 1:10,000 |
| HRP-conjugated Goat Anti-Rabbit IgG | Jackson ImmunoResearch | 111-035-003 | WB: 1:10,000[11] |
Table 2: Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 1-5 x 10^6 cells / 10 cm dish | Adjust based on cell type and proliferation rate. |
| This compound Treatment Duration | 24 - 72 hours | Time-course experiments are recommended.[12][13][14] |
| Histone Loading Amount | 3-20 µg per lane | 3 µg for abundant histones, up to 20 µg for less abundant modifications.[11][15] |
| SDS-PAGE Gel Percentage | 12-15% | Higher percentage gels provide better resolution for low molecular weight proteins like histones.[11][12] |
| Primary Antibody Incubation | Overnight at 4°C or 1.5 hr at RT | Overnight incubation can increase signal intensity. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a sufficient density in appropriate cell culture dishes to ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. For a 10 cm dish, a seeding density of 1-5 x 10^6 cells is a common starting point.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).[4] Store at -20°C or -80°C.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 1-30 µM).[8][9] Also, include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[12][13][14]
Histone Extraction (Acid Extraction Method)
This protocol is adapted from established methods for histone extraction.[16][17][18]
-
Cell Harvest:
-
For adherent cells, wash twice with ice-cold PBS, then scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
For suspension cells, collect by centrifugation.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.[16] Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (w/v) NaN3).
-
Lyse the cells on a rotator for 10 minutes at 4°C.[16]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[16] Discard the supernatant.
-
-
Acid Extraction:
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions. Use the acid extraction solution (0.2 N HCl) as the blank.
SDS-PAGE and Western Blotting
-
Sample Preparation: For each sample, mix 3-20 µg of histone extract with 4X Laemmli sample buffer.[11] Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 12-15% SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Due to the small size of histones, ensure the transfer is efficient. A wet transfer at 100V for 1-2 hours at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing for Total Histone H3 (Loading Control)
-
After imaging for H3K27me3, the membrane can be stripped using a mild stripping buffer and re-probed for total Histone H3 as a loading control.
-
Follow the same immunoblotting steps (from blocking onwards) with the primary antibody against total Histone H3.
Data Analysis
-
Densitometry: Quantify the band intensities for both H3K27me3 and total Histone H3 from the Western blot images using software such as ImageJ.[7][11]
-
Normalization: For each sample, normalize the H3K27me3 band intensity to the corresponding total Histone H3 band intensity.
-
Comparison: Compare the normalized H3K27me3 levels in the this compound treated samples to the vehicle control to determine the fold change.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Increase the primary antibody concentration or incubation time.
-
Ensure efficient protein transfer.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking step is adequate.
-
Decrease the antibody concentrations.
-
-
"Blotchy" Appearance: This can sometimes occur with histone blots. Ensure the gel and transfer are run evenly. Using a PVDF membrane (0.2 µm) activated in methanol is recommended.[19]
By following this detailed protocol, researchers can reliably detect and quantify the changes in H3K27me3 levels following treatment with the demethylase inhibitor this compound, providing valuable insights into the epigenetic regulation of their biological system of interest.
References
- 1. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3K27me3 Polyclonal Antibody (PA5-85596) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | this compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abbexa.com [abbexa.com]
- 11. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitor of H3K27 demethylase JMJD3/UTX this compound is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone H3K27me3 antibody (pAb) | Proteintech [ptglab.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biochem.slu.edu [biochem.slu.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK-J4 Dose-Response in Retinoblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dose-dependent effects of GSK-J4, a selective histone demethylase inhibitor, on retinoblastoma cell lines. The included protocols and data are compiled from recent studies and are intended to guide further research into the therapeutic potential of this compound in this pediatric ocular cancer.
Introduction
Retinoblastoma is the most common intraocular tumor in children, often initiated by mutations in the RB1 gene.[1] Epigenetic modifications, such as histone methylation, are increasingly recognized as key drivers in cancer progression. This compound is a potent and selective inhibitor of the H3K27me3 demethylases KDM6A (UTX) and KDM6B (JMJD3).[1][2] By inhibiting these enzymes, this compound leads to an increase in the repressive H3K27me3 mark, subsequently altering gene expression and inducing anti-tumor effects.[3] Recent studies have demonstrated that this compound significantly inhibits proliferation, induces apoptosis, and causes cell cycle arrest in retinoblastoma cell lines, suggesting its potential as a novel therapeutic agent.[1][4][5]
Data Presentation
Table 1: this compound IC50 Values in Retinoblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in two commonly used retinoblastoma cell lines, Y79 and WERI-Rb1, after 48 hours of treatment.
| Cell Line | IC50 (µM) at 48 hours |
| Y79 | 0.68 |
| WERI-Rb1 | 2.15 |
Data sourced from a study on the antitumoral potential of this compound in retinoblastoma.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Retinoblastoma Cells
Treatment with this compound was found to induce cell cycle arrest at the G2/M phase in retinoblastoma cell lines.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Y79 | DMSO (Control) | - | - | - |
| Y79 | This compound | - | - | Increased |
| WERI-Rb1 | DMSO (Control) | - | - | - |
| WERI-Rb1 | This compound | - | - | Increased |
Qualitative summary based on findings that this compound arrested the cell cycle at the G2/M phase.[1][4][5] Specific percentages were not provided in the source material.
Table 3: Induction of Apoptosis by this compound in Retinoblastoma Cells
This compound treatment for 48 hours significantly increased the proportion of apoptotic cells in both Y79 and WERI-Rb1 cell lines.
| Cell Line | Treatment | Outcome |
| Y79 | DMSO (Control) | Baseline level of apoptosis |
| Y79 | This compound | Significant increase in the proportion of apoptotic cells.[1] |
| Upregulation of cleaved PARP and cleaved caspase-9 expression.[1] | ||
| WERI-Rb1 | DMSO (Control) | Baseline level of apoptosis |
| WERI-Rb1 | This compound | Significant increase in the proportion of apoptotic cells.[1] |
| Upregulation of cleaved PARP and cleaved caspase-9 expression.[1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the dose-response curve and IC50 value of this compound in retinoblastoma cell lines.
Materials:
-
Retinoblastoma cell lines (e.g., Y79, WERI-Rb1)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay kit[6][7]
-
Microplate reader
Procedure:
-
Seed retinoblastoma cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 10 µM is a reasonable starting point. Include a DMSO-only control.
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plates for 24, 48, and 72 hours.[1]
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.[8][9]
Materials:
-
Retinoblastoma cells treated with this compound or DMSO (control) for 48 hours.[1]
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.[10]
Materials:
-
Retinoblastoma cells treated with this compound or DMSO (control) for a specified time (e.g., 24 or 48 hours).
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 1 hour (can be stored at -20°C for longer periods).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: this compound mechanism of action in retinoblastoma cells.
References
- 1. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma | Semantic Scholar [semanticscholar.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Assessing Cell Viability Following GSK-J4 Treatment
Introduction
GSK-J4 is a selective and cell-permeable small molecule that acts as an inhibitor of the H3K27 histone demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2] By preventing the removal of the trimethyl mark on histone H3 at lysine 27 (H3K27me3), this compound effectively increases the levels of this repressive epigenetic mark, leading to the silencing of target genes.[1] Aberrant epigenetic modifications are a hallmark of many cancers, and the dysregulation of H3K27me3 has been implicated in tumor progression.[1] Consequently, this compound has emerged as a promising anti-cancer agent, demonstrating the ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer models.[1][3][4] These application notes provide detailed protocols for assessing the impact of this compound on cell viability using common colorimetric (MTT) and luminescent (ATP-based) assays.
Mechanism of Action
This compound's primary mechanism involves the inhibition of KDM6A/B demethylases. These enzymes are responsible for removing the methyl groups from H3K27me3, a mark associated with transcriptional repression. By inhibiting this process, this compound maintains a repressive chromatin state at specific gene promoters, downregulating the expression of genes crucial for cancer cell proliferation, survival, and migration.[1][3] This targeted epigenetic modulation makes this compound a valuable tool for cancer research and a potential therapeutic candidate.
Caption: Mechanism of this compound action.
Affected Signaling Pathways
Research indicates that this compound exerts its anti-tumor effects by modulating key cellular signaling pathways. One of the significantly affected cascades is the PI3K/AKT/NF-κB pathway, which is frequently dysregulated in cancer and plays a central role in promoting cell survival and proliferation.[4] By suppressing this pathway, this compound can effectively induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[4][5] Additionally, this compound has been shown to induce endoplasmic reticulum (ER) stress, further contributing to its apoptotic effects in cancer cells.[6]
Caption: this compound suppresses the PI3K/AKT/NF-κB survival pathway.
Data Presentation: Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) varies depending on the cell type and the duration of treatment.
| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | IC50 / ED50 (µM) | Reference |
| Y79 | Retinoblastoma | CCK-8 | 48 | 0.68 | [7] |
| WERI-Rb1 | Retinoblastoma | CCK-8 | 48 | 2.15 | [7] |
| CWR22Rv-1 | Prostate Cancer | Alamar Blue | 72 | ~3 | [8] |
| KG-1a | Acute Myeloid Leukemia | CCK-8 | 48 | 4-6 (approx.) | [6] |
Experimental Workflow
A typical cell viability experiment involving this compound follows a standardized workflow, from initial cell culture preparation to final data analysis. This process ensures reproducibility and accurate quantification of the compound's effects.
Caption: Standard workflow for a this compound cell viability assay.
Experimental Protocols
Protocol 1: MTT Colorimetric Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
A. Materials
-
This compound (Stock solution in DMSO, e.g., 10 mM)[8]
-
Selected cancer cell line and appropriate culture medium
-
96-well flat-bottom tissue culture plates
-
MTT labeling reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference >650 nm)
B. Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range might be 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, 5% CO₂, allowing formazan crystals to form.
-
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Alternatively, incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard). Use a reference wavelength of >650 nm to subtract background absorbance.
-
C. Data Analysis
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol uses the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active, viable cells.[9][10] The assay is a rapid and highly sensitive method that generates a luminescent "glow-type" signal.[10][11]
A. Materials
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
Selected cancer cell line and appropriate culture medium
-
96-well solid white, opaque-bottom tissue culture plates (to reduce signal crosstalk)
-
CellTiter-Glo® 2.0 Assay Kit (or similar)[12]
-
Multichannel pipette
-
Luminometer or microplate reader with luminescence detection capability
B. Procedure
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, Step 1, using the solid white 96-well plates.
-
-
This compound Treatment:
-
Follow the same procedure as in Protocol 1, Step 2.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the desired treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
-
Signal Stabilization and Measurement:
-
Data Acquisition:
-
The integration time for the luminescence reading will depend on the instrument and cell number, but 0.5 to 1 second per well is typical.
-
C. Data Analysis
-
Subtract the average luminescence of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Luminescence_Treated / Luminescence_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
References
- 1. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Application Notes and Protocols: GSK-J4 Treatment for Inducing Cell Cycle Arrest in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioma, the most prevalent primary malignant tumor of the central nervous system, presents significant therapeutic challenges. Emerging evidence highlights the potential of epigenetic modulators, such as GSK-J4, in the treatment of glioma. This compound is a selective, cell-permeable inhibitor of the H3K27me3/2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). By inhibiting these enzymes, this compound leads to an increase in the repressive histone mark H3K27 trimethylation (H3K27me3), subsequently altering gene expression and inducing anti-tumor effects, including the induction of cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest in glioma cells, including detailed protocols for key experiments and a summary of relevant quantitative data.
Mechanism of Action
This compound exerts its anti-glioma effects primarily through the inhibition of JMJD3 and UTX, leading to an increase in H3K27me3 levels.[1][2] This epigenetic modification represses the transcription of genes involved in cell proliferation and survival. Two key signaling pathways have been implicated in mediating the downstream effects of this compound: the Endoplasmic Reticulum (ER) stress pathway and the PI3K/AKT/NF-κB pathway.
-
ER Stress Pathway: In some cancer cell types, this compound has been shown to induce ER stress, leading to the unfolded protein response (UPR).[3] This can trigger cell cycle arrest and apoptosis. Key players in this pathway include the upregulation of p21 and the downregulation of Cyclin D1 and Cyclin A2, leading to an S-phase arrest.[3][4]
-
PI3K/AKT/NF-κB Pathway: The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth and survival and is frequently hyperactivated in glioma.[5][6][7] In retinoblastoma, this compound has been shown to suppress this pathway, contributing to its anti-tumor effects.[8]
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on glioma and other cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC3 | Prostate Cancer | 1.213 | [9] |
| C42B | Prostate Cancer | 0.7166 | [9] |
Note: Specific IC50 values for this compound in common glioma cell lines like U87 and U251 are not consistently reported in the literature. However, studies have demonstrated a concentration-dependent inhibition of proliferation in these cell lines.[1][10]
Table 2: Effect of this compound on Cell Cycle Distribution in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | Treatment Time (h) | Observed Effect | Key Proteins Modulated | Citation |
| KG-1a | Acute Myeloid Leukemia | 2, 4, 6, 8, 10 | 48 | S-phase arrest | ↑p21, ↓Cyclin D1, ↓Cyclin A2 | [3] |
| Y79, WERI-Rb1 | Retinoblastoma | Various | 48 | G2/M arrest | ↓phospho-cdc2, ↓Cyclin B1 | [8][11] |
Note: The specific cell cycle phase arrest induced by this compound in glioma cells has not been definitively established and may be cell-line dependent. The data from other cancer types provide a valuable reference.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits JMJD3/UTX, increasing H3K27me3 and altering gene expression, potentially via ER stress and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on glioma cells, including treatment and subsequent analysis of viability, cell cycle, apoptosis, and protein expression.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of glioma cells.
Materials:
-
Glioma cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioma cells.
-
Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in glioma cells following this compound treatment.
Materials:
-
Glioma cells
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ glioma cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, CytExpert) to gate the cell population and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting the expression levels of key cell cycle regulatory proteins.
Materials:
-
Glioma cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-Cyclin A2, anti-Cyclin B1, anti-CDK2, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat glioma cells with this compound as described for the other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein levels.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Conclusion
This compound represents a promising therapeutic agent for glioma by targeting epigenetic mechanisms to induce cell cycle arrest and apoptosis. The protocols and data presented in these application notes provide a framework for researchers to investigate the effects of this compound on glioma cells. Further investigation into the specific cell cycle checkpoint and the key regulatory molecules affected by this compound in different glioma subtypes will be crucial for its clinical development.
References
- 1. The pharmacological role of histone demethylase JMJD3 inhibitor this compound on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological role of histone demethylase JMJD3 inhibitor this compound on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Biomarkers of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assays in GSK-J4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-J4 is a potent and selective inhibitor of the H3K27me3/2 demethylases KDM6B/JMJD3 and KDM6A/UTX. By preventing the removal of these repressive histone marks, this compound plays a crucial role in epigenetic regulation and has emerged as a promising anti-cancer agent.[1] A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death, in various cancer cell types.[2][3] This document provides detailed protocols for assessing apoptosis in cells treated with this compound, along with data presentation guidelines and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound across different cell lines and experimental conditions.
Table 1: Apoptosis Induction by this compound in Human Cancer Cell Lines (Annexin V/PI Staining)
| Cell Line | This compound Concentration | Incubation Time (hours) | Apoptotic Cells (%) - Control | Apoptotic Cells (%) - this compound Treated | Fold Increase in Apoptosis | Reference |
| KG-1a (AML) | 4 µM | 48 | Not specified | Significantly increased | Not specified | [2] |
| Y79 (Retinoblastoma) | 0.8 µM | 48 | ~5% | ~15% | ~3.0 | [3] |
| WERI-Rb1 (Retinoblastoma) | 3.2 µM | 48 | ~5% | ~20% | ~4.0 | [3] |
| H23 (Lung Adenocarcinoma) | 10 µmol/L | 48 | ~5% | ~15% | ~3.0 | [4] |
| H1975 (Lung Adenocarcinoma) | 10 µmol/L | 48 | ~2% | ~8% | ~4.0 | [4] |
| BCP-ALL patient-derived cells | Not specified | Not specified | Not specified | Significantly increased (p=0.0005) | Not specified | [5] |
Table 2: Effect of this compound on Cell Viability and Necrosis
| Cell Line/System | This compound Concentration | Incubation Time (hours) | Effect on Viability | Necrotic Cells (%) - Control | Necrotic Cells (%) - this compound Treated | Reference |
| PC-3 (Prostate Cancer) | 20 µM | 48 | ~50% decrease | Not specified | Not specified | [6] |
| LNCaP (Prostate Cancer) | 20 µM | 48 | ~50% decrease (IC50) | Not specified | Not specified | [6] |
| Embryoid Bodies | 10 µM | 48 | Not specified | Not specified | 2.23% increase | [7] |
Table 3: Caspase Activity in Response to this compound Treatment
| Cell Line | This compound Concentration | Incubation Time (hours) | Assay | Result | Reference |
| A172 IDH1R132H (Glioma) | Not specified | Not specified | Caspase-Glo 3/7 | Highly increased activity (in combination with Belinostat) | [8] |
| NGP (Neuroblastoma) | Not specified | Not specified | Caspase 3/7 Activity | Dose-dependent increase | [9] |
| THP-1 (AML) | 5 µmol/L | 48 | Caspase-3/7 Activity | Increased (synergistic with doxorubicin) | [10] |
| KG-1 (AML) | 5 µmol/L | 48 | Caspase-3/7 Activity | Increased (synergistic with doxorubicin) | [10] |
| HCT116 (Colorectal Carcinoma) | Various | 48 | Muse Caspase-3/7 Kit | Increased activity | [11] |
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is the most common method to quantify apoptosis following this compound treatment. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (appropriate stock concentration in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. A positive control for apoptosis (e.g., staurosporine) can also be included.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Trypsinize the cells, and then neutralize the trypsin with complete medium. Collect the cells in a centrifuge tube.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a functional measure of apoptosis.
Materials:
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat cells with this compound as described in the Annexin V/PI protocol.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Express the data as fold change in caspase activity relative to the vehicle-treated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cells grown on coverslips or slides
-
TUNEL assay kit (e.g., with fluorescent label)
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and treat with this compound as previously described.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit to prepare the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides).
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Optionally, counterstain the nuclei with a DNA dye like DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (DAPI-stained).
-
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Experimental Workflow for Apoptosis Assay
References
- 1. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
Application Notes and Protocols for the Combined Use of GSK-J4 and Cisplatin in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant health concern, and the development of novel therapeutic strategies, particularly for castration-resistant prostate cancer (CRPC), is a critical area of research. Cisplatin, a potent DNA-damaging agent, has demonstrated efficacy in various solid tumors; however, its use in prostate cancer is often limited by intrinsic or acquired resistance. Emerging evidence suggests that epigenetic modulators can enhance the sensitivity of cancer cells to conventional chemotherapy. GSK-J4, a selective inhibitor of the H3K27me3/2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has shown promise in preclinical prostate cancer models by altering the epigenetic landscape and inhibiting cell proliferation.
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of combining this compound with cisplatin in prostate cancer. The rationale for this combination lies in the hypothesis that this compound-mediated epigenetic reprogramming may sensitize prostate cancer cells to the cytotoxic effects of cisplatin, offering a novel approach to overcoming chemoresistance.
Principle of the Combination Therapy
This compound functions by inhibiting the demethylation of histone H3 at lysine 27 (H3K27), leading to an accumulation of the repressive H3K27me3 mark.[1][2] This epigenetic alteration can transcriptionally silence genes involved in cell cycle progression, DNA repair, and survival pathways. Cisplatin exerts its anticancer effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[3][4] The synergistic potential of this combination is predicated on the idea that this compound may inhibit DNA repair mechanisms or modulate pro-apoptotic pathways, thereby lowering the threshold for cisplatin-induced cell death.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) after 48h | Reference |
| PC-3 | Androgen-Independent | 3.53 | [4] |
| LNCaP | Androgen-Sensitive | 3.93 | [4] |
| DU 145 | Androgen-Independent | 22.87 | [4] |
| CWR22Rv-1 | Castration-Resistant | 3.5 | [5] |
| R1-D567 | Castration-Resistant (AR-ΔLBD) | 6.3 | [5] |
| R1-AD1 | Androgen-Sensitive (AR-WT) | 21.5 | [5] |
Table 2: In Vitro Efficacy of Cisplatin in Prostate Cancer Cell Lines (in combination with other agents)
| Cell Line | Combination Agent | Cisplatin IC50 (µM) after 48h | Reference |
| Du145 | Pdcd5 | >200 (Cisplatin alone) | [6] |
| Du145 | Pdcd5 | 114.1 (Combination) | [6] |
| PC-3 | Pdcd5 | 50.6 (Combination) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU 145)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Treat the cells with varying concentrations of this compound, cisplatin, or the combination of both for 24, 48, and 72 hours. Include a vehicle control (DMSO) for this compound.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by this compound and cisplatin, alone and in combination.
Materials:
-
Prostate cancer cells
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the molecular mechanisms underlying the combined effect of this compound and cisplatin on prostate cancer cells.
Materials:
-
Prostate cancer cells
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-H3K27me3, anti-JMJD3, anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Treat cells with this compound, cisplatin, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 4: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of the this compound and cisplatin combination on prostate cancer tumor growth.
Materials:
-
Male athymic nude mice (5-6 weeks old)
-
Prostate cancer cells (e.g., PC-3 or DU 145) mixed with Matrigel
-
This compound (formulated for intraperitoneal injection)
-
Cisplatin (formulated for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject prostate cancer cells into the flanks of nude mice.[8]
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups: Vehicle control, this compound alone, Cisplatin alone, and this compound + Cisplatin.
-
Administer treatments as per the established dosing schedule (e.g., this compound daily via IP injection, cisplatin weekly via IP injection). Dosing for this compound has been reported at 50 mg/kg.[8]
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of synergistic action between this compound and cisplatin.
Caption: In vitro experimental workflow for evaluating the this compound and cisplatin combination.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin or LA-12 enhance killing effects of TRAIL in prostate cancer cells through Bid-dependent stimulation of mitochondrial apoptotic pathway but not caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GSK-J4 for Modulating Cytokine Production in Dendritic Cells
Introduction
GSK-J4 is a potent and selective, cell-permeable dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] In immunology research, this compound has emerged as a critical tool for studying the epigenetic regulation of immune responses. Specifically, in dendritic cells (DCs), this compound has been shown to promote a tolerogenic phenotype. This is characterized by the reduced secretion of pro-inflammatory cytokines and decreased expression of costimulatory molecules, thereby limiting inflammation.[2][3] These characteristics make this compound a valuable compound for investigating potential therapeutic strategies for inflammatory and autoimmune disorders such as experimental autoimmune encephalomyelitis (EAE) and inflammatory colitis.[2][4]
Mechanism of Action
Dendritic cells are key regulators of immune responses, capable of inducing either tolerance or inflammation.[4][5] The function of these cells is tightly controlled by epigenetic mechanisms, including histone methylation. The demethylase JMJD3 plays a significant role in inflammatory responses by removing the repressive H3K27me3 mark from the promoters of inflammatory genes.[6]
This compound exerts its effect by inhibiting JMJD3/UTX activity. This inhibition leads to an increase in the repressive H3K27me3 histone mark on the promoters of genes encoding pro-inflammatory cytokines and signaling molecules, such as those in the NF-κB pathway.[7][8] Consequently, the expression of pro-inflammatory cytokines like IL-6, IFN-γ, and TNF-α is reduced.[2][9] Furthermore, this compound has been shown to enhance the synthesis of retinoic acid (RA) in DCs by increasing the expression of retinaldehyde dehydrogenase (RALDH) enzymes, which promotes the generation and stability of regulatory T cells (Tregs).[4][6] This dual action of suppressing inflammatory pathways while promoting tolerogenic pathways underscores its potential in modulating DC function.
Caption: Mechanism of this compound in dendritic cells.
Data Presentation
Table 1: Summary of Quantitative Effects of this compound on Dendritic Cells
| Parameter | Effect | Cell Type | Concentration | Reference |
| Pro-inflammatory Cytokines | ||||
| IL-6 Secretion | Reduced | Murine Splenic DCs | 10-25 nM | [2][3] |
| TNF-α Secretion | Reduced | Murine Splenic DCs | 10-25 nM | [2][3] |
| TNF-α Production | Inhibition | Not Specified | IC50: 9 µM | [1] |
| IFN-γ Secretion | Reduced | Murine Splenic DCs | 10-25 nM | [2] |
| Co-stimulatory Molecules | ||||
| CD80/CD86 Expression | Reduced | Murine Splenic DCs | 10-25 nM | [2][3] |
| Tolerogenic Molecules | ||||
| CD103 Expression | Increased | Murine Splenic DCs | 10-25 nM | [2] |
| TGF-β1 Expression | Increased | Murine Splenic DCs | 10-25 nM | [2] |
| RALDH Activity | Increased | Murine Splenic & MLN DCs | 25 nM | [5] |
| T-Cell Regulation | ||||
| Treg Generation | Exacerbated | DC-T Cell Co-culture | 10-25 nM (on DCs) | [2][3] |
Experimental Protocols
Caption: General experimental workflow.
Protocol 1: Generation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of DCs from murine bone marrow precursors, a widely used method for obtaining a large number of DCs for in vitro studies.
Materials:
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Recombinant murine Interleukin-4 (IL-4).
-
ACK lysis buffer (for red blood cell lysis).
-
70 µm cell strainer.
Procedure:
-
Euthanize a 6-8 week old mouse (e.g., C57BL/6) and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia. Remove surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow out with complete RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes. Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis by adding an excess of complete RPMI-1640 medium and centrifuge again.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Plate the cells in non-tissue culture-treated petri dishes at a density of 2 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells. These are immature BMDCs, ready for use.
Protocol 2: this compound Treatment of Dendritic Cells
This protocol outlines the treatment of cultured DCs with this compound to assess its impact on cytokine production, with or without an inflammatory stimulus.
Materials:
-
Cultured dendritic cells (from Protocol 1).
-
This compound (stock solution in DMSO, e.g., 10 mM).[1]
-
Lipopolysaccharide (LPS) or other TLR agonist as a stimulant.
-
Cell culture plates (e.g., 96-well or 24-well plates).
Procedure:
-
Seed the immature DCs in culture plates at a density of 1 x 10^6 cells/mL.
-
Prepare working solutions of this compound by diluting the DMSO stock in culture medium. A final concentration range of 10-25 nM is often effective for observing a tolerogenic phenotype.[2][3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Pre-treat the DCs with the desired concentrations of this compound (or vehicle) for 1-2 hours before adding a stimulant.
-
If investigating the response to an inflammatory challenge, add a stimulant such as LPS (e.g., 100 ng/mL).
-
Incubate the plates for 16-24 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatant for cytokine analysis (Protocol 3) and/or harvest the cells for RNA extraction (Protocol 4) or flow cytometry.
Protocol 3: Quantification of Cytokine Production by ELISA
This protocol describes a standard sandwich ELISA for measuring the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.[10][11][12]
Materials:
-
96-well high-binding ELISA plate.
-
Capture antibody (specific to the cytokine of interest).
-
Detection antibody (biotinylated, specific to the cytokine).
-
Recombinant cytokine standard.
-
Assay diluent (e.g., PBS with 10% FBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[11]
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.[13]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the plate 5-7 times.
-
Development: Add 100 µL of TMB substrate to each well. Incubate until a color change is apparent (5-15 minutes), protected from light.
-
Stopping: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Protocol 4: Quantification of Cytokine mRNA Expression by RT-qPCR
This protocol details the measurement of cytokine gene expression levels in this compound-treated DCs using reverse transcription-quantitative PCR (RT-qPCR).[14][15][16]
Materials:
-
Harvested dendritic cells.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers specific for target cytokine genes (e.g., Il6, Tnf) and a housekeeping gene (e.g., Actb, Gapdh).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Lyse the harvested DCs and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 0.5-1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix for each gene of interest. In each well of a qPCR plate, combine the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM), and diluted cDNA template.
-
Real-Time PCR: Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).
-
Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The histone demethylase inhibitor this compound limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The demethylase inhibitor this compound limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The demethylase inhibitor this compound limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.uss.cl [researchers.uss.cl]
- 10. bowdish.ca [bowdish.ca]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Quantification of cytokine mRNA expression by RT PCR in samples of previously frozen blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of GSK-J4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the preparation, long-term storage, and stability assessment of stock solutions of GSK-J4, a potent dual inhibitor of the histone demethylases JMJD3/KDM6B and UTX/KDM6A. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
This compound is a cell-permeable ethyl ester prodrug of GSK-J1. Once inside the cell, it is hydrolyzed by esterases to its active form, GSK-J1, which inhibits the H3K27me3/me2 demethylase activity of JMJD3 and UTX. This inhibition leads to an increase in the global levels of H3K27me3, a repressive histone mark, thereby modulating the expression of target genes involved in various biological processes, including inflammation, cancer, and cell differentiation. Given its epigenetic mechanism of action, maintaining the stability and purity of this compound solutions is paramount for accurate and reliable research.
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is the first step in ensuring the quality of your experiments. The choice of solvent and handling procedures are critical.
Recommended Solvents and Solubility
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Solubility | Reference |
| DMSO | 84 - 141 mg/mL (201 - 338 mM) | |
| Ethanol | 41.75 - 42 mg/mL (~100 mM) | |
| Water | Insoluble |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use anhydrous, high-purity DMSO and to handle it in a low-humidity environment to prevent precipitation.
Protocol for Reconstitution of Lyophilized this compound Powder
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of lyophilized this compound powder to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial in a clean, dry environment.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 417.5 g/mol ), add 239.5 µL of DMSO.
-
Recap the vial tightly and vortex gently for 1-2 minutes to ensure complete dissolution. Sonication in a water bath for a few minutes can aid in dissolving the compound.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Long-Term Storage and Stability of Stock Solutions
The stability of this compound stock solutions is dependent on storage temperature, solvent, and handling.
Recommended Storage Conditions
| Storage Condition | Solvent | Stability Duration | Recommendations | References |
| Powder | N/A | Up to 3 years at -20°C | Store in a desiccator to prevent moisture absorption. | |
| In Solvent | DMSO | Up to 1 year at -80°C | Aliquot to avoid repeated freeze-thaw cycles. | |
| DMSO | Up to 1 month at -20°C | Suitable for short-term storage of working aliquots. | ||
| DMSO | Up to 1 week at 4°C | For frequent use, but daily preparation is ideal. |
Key Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Each cycle can contribute to the degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice.
-
Protect from Light: While not explicitly stated for this compound in the search results, it is a general good practice for storing small molecule inhibitors to protect them from light to prevent photodegradation.
-
Use Proper Storage Vials: Polypropylene tubes are recommended as they are less likely to interact with the compound compared to other plastics.
Experimental Protocols for Stability Assessment
To ensure the integrity of your this compound stock solutions over time, particularly for long-term studies, it is advisable to perform periodic stability assessments. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
Principle of Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact drug from its potential degradation products, allowing for the accurate quantification of the parent compound. This is typically achieved by subjecting the drug to forced degradation conditions to generate these products, which are then used to develop a robust separation method.
Protocol for Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating HPLC method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm and 365 nm)
-
Heating block or water bath
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm and 365 nm) for 24 hours.
-
Control Sample: Keep a this compound stock solution at -20°C, protected from light.
-
After the incubation period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
Representative Stability-Indicating HPLC Method (Hypothetical)
Note: The following is a representative protocol. Method development and validation are required for accurate results.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of this compound).
-
Injection Volume: 10 µL.
Data Analysis:
-
Analyze the chromatograms of the forced degradation samples to identify the peak corresponding to intact this compound and any degradation product peaks.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
To assess the stability of stored stock solutions, analyze them using the validated HPLC method and compare the peak area of this compound to that of a freshly prepared standard. A decrease in the peak area indicates degradation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the demethylase activity of JMJD3 and UTX, leading to an increase in H3K27me3 levels at the promoter regions of target genes, which results in the repression of their transcription.
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Stability
A typical workflow for evaluating the long-term stability of this compound stock solutions.
Caption: Workflow for this compound stability assessment.
This compound in Inflammatory Signaling
This compound has been shown to modulate inflammatory responses by affecting cytokine production in macrophages. This is primarily mediated through the regulation of genes controlled by NF-κB.
Caption: this compound's role in inflammatory signaling.
Conclusion
The stability and integrity of this compound stock solutions are critical for obtaining reliable and reproducible data in research. By following the detailed protocols for preparation, storage, and stability assessment outlined in these application notes, researchers can minimize variability and ensure the quality of their experimental outcomes. It is strongly recommended to aliquot stock solutions and store them at -80°C for long-term use and to perform stability checks, especially for long-duration experiments.
Troubleshooting & Optimization
Technical Support Center: GSK-J4 and H3K27me3 Western Blot Analysis
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand experimental results related to the use of GSK-J4 and the analysis of H3K27me3 levels by western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on global H3K27me3 levels?
This compound is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2]. These enzymes are responsible for removing the di- and tri-methyl groups (me2/me3) from lysine 27 on histone H3 (H3K27)[3][4]. Therefore, by inhibiting these demethylases, treatment with this compound is expected to lead to an increase or accumulation of H3K27me3 levels in cells[5][6][7].
Q2: My western blot shows no change or a decrease in H3K27me3 after this compound treatment. Is this possible?
While an increase in H3K27me3 is the canonical and frequently reported outcome, some studies have observed that the effect of this compound on global H3K27me3 levels can be context-dependent. For instance, some cancer cell lines have shown only minor or no accumulation of H3K27me3 after treatment[8]. In specific experimental models, such as certain prostate cancer xenografts, a surprising decrease in H3K27me3 on specific gene promoters was noted[9]. These results suggest that the cellular context, including the baseline activity of histone methyltransferases and other epigenetic factors, can influence the outcome[9]. It is also known that JMJD3 and UTX can have functions independent of their demethylase activity, which could add another layer of complexity to the cellular response to their inhibition[10].
Q3: How does this compound work?
This compound is a cell-permeable prodrug (ethyl ester) that is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1. GSK-J1 inhibits the catalytic activity of JMJD3 and UTX by chelating the iron (Fe(II)) in the active site, which is essential for the demethylation reaction[7]. This prevents the removal of methyl groups from H3K27, leading to an accumulation of the H3K27me3 repressive mark.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action.
Troubleshooting Guide: Unexpected H3K27me3 Levels After this compound Treatment
If you are not observing the expected increase in H3K27me3 levels, systematically review your experimental workflow. The following guide provides potential causes and solutions for this issue.
Troubleshooting Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 10. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected decrease in H3K27me3 after GSK-J4 treatment
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the unexpected decrease in H3K27 trimethylation (H3K27me3) following treatment with GSK-J4, a known inhibitor of H3K27me3 demethylases.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound and observed a decrease in global H3K27me3 levels by Western blot. Isn't this the opposite of the expected effect?
A1: Yes, this is contrary to the canonical mechanism of this compound. This compound is a potent dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A[1][2]. Therefore, its application is expected to lead to an increase or accumulation of global H3K27me3 levels by preventing its removal[3][4][5]. An observed decrease is unexpected and warrants a thorough investigation into potential experimental, biological, or context-specific factors.
Q2: Are there any published instances of this compound causing a decrease in H3K27me3?
A2: Yes, this paradoxical effect has been documented in specific contexts. A study on prostate cancer xenografts reported that while the expected increase in H3K27me3 was observed in vitro, treatment of androgen-independent DU-145 xenografts with this compound resulted in a surprising decrease in H3K27me3 enrichment on the promoters of several studied genes[6][7]. This suggests that the effect of this compound can be tissue-dependent and may involve mechanisms independent of its demethylase activity[6][7].
Q3: What are the most likely causes for an unexpected decrease in H3K27me3?
A3: The most common causes can be grouped into three categories:
-
Experimental Artifacts: This is the most frequent reason. Issues with antibody specificity, histone sample preparation, Western blot transfer efficiency, or inconsistent loading can lead to misleading results. See the Troubleshooting Guides below for detailed checks.
-
Cell-Specific Biological Context: The cellular response to this compound can be highly context-dependent. The unexpected outcome may be influenced by the cell line's specific genetic background (e.g., mutations in PRC2 complex components), the activity of other signaling pathways, or the androgen receptor status, as seen in prostate cancer models[6][7].
-
Indirect or Off-Target Effects: this compound could trigger indirect cellular responses, such as a feedback loop that downregulates the expression or activity of EZH2, the catalytic subunit of the PRC2 complex responsible for writing the H3K27me3 mark[8][9]. Additionally, this compound is known to induce apoptosis or cell cycle arrest in various cancer cell lines[4][10]. Significant cell death could lead to histone degradation, resulting in an apparent decrease in total H3K27me3 levels.
Q4: How does this compound's effect on H3K27me3 relate to the PRC2 complex and EZH2?
A4: The level of H3K27me3 is balanced by the "writer" activity of the PRC2 complex (with its catalytic subunit EZH2) and the "eraser" activity of demethylases like JMJD3 and UTX[11][12]. This compound inhibits the erasers. The unexpected decrease in H3K27me3 could hypothetically arise if this compound treatment leads to a compensatory downregulation of EZH2 activity or expression, thereby tipping the balance toward demethylation despite the inhibition of JMJD3/UTX. In some contexts, loss of EZH2 function is known to cause a global decrease in H3K27me3[13].
Visualizing the Pathways
Caption: Canonical pathway showing this compound inhibiting demethylases to increase H3K27me3.
Caption: A logical workflow for troubleshooting an unexpected decrease in H3K27me3.
Troubleshooting Guides
Table 1: Western Blotting for H3K27me3
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No H3K27me3 Signal | - Inefficient Histone Extraction: Standard whole-cell lysates may be insufficient. - Poor Antibody Performance: Antibody may not be specific or sensitive enough. - Low Protein Load: Insufficient amount of histone protein loaded on the gel[14]. - Inefficient Transfer: Small histone proteins (~17 kDa) may transfer too quickly through the membrane ("blowout"). | - Use an acid extraction protocol specifically for histones. - Validate the primary antibody with a positive control (e.g., nuclear extract from a cell line known to have high H3K27me3). - Increase the amount of protein loaded per well. - Optimize transfer time and voltage. Use a 0.2 µm PVDF membrane, which is better for small proteins[15]. Confirm transfer with Ponceau S staining[16]. |
| Inconsistent H3K27me3 Levels Between Replicates | - Unequal Loading: Inaccurate protein quantification or pipetting errors. - Variable Lysis/Extraction Efficiency: Inconsistent sample preparation. | - Meticulously quantify protein concentration before loading. - Crucially, normalize to a loading control. Use Total Histone H3 as the loading control, not housekeeping proteins like GAPDH or Actin, as you are analyzing a histone modification[17]. |
| High Background Signal | - Antibody Concentration Too High: Primary or secondary antibody concentration is excessive[16]. - Inadequate Blocking: Blocking step is insufficient in time or reagent choice[14]. - Insufficient Washing: Wash steps are not stringent enough to remove non-specific binding[18]. | - Titrate the primary antibody to find the optimal concentration. - Increase blocking time (e.g., 1-2 hours at room temperature) or switch blocking agent (e.g., 5% BSA instead of milk). - Increase the number and/or duration of washes. Add a detergent like Tween-20 to the wash buffer[16]. |
Table 2: Chromatin Immunoprecipitation (ChIP) for H3K27me3
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DNA Yield / No Enrichment | - Inefficient Cross-linking: Formaldehyde concentration or incubation time is suboptimal[19]. - Ineffective Chromatin Shearing: Sonication is insufficient, resulting in large DNA fragments that are difficult to immunoprecipitate. - Insufficient Antibody: Not enough antibody is used to capture the target. - Masked Epitope: Cross-linking can sometimes hide the antibody's binding site on the histone tail[20]. | - Optimize cross-linking by testing a range of formaldehyde concentrations (0.75-1.5%) and times (5-15 min)[21]. - Optimize sonication to achieve fragments primarily in the 200-1000 bp range. Verify fragment size on an agarose gel[19]. - Titrate your ChIP-validated antibody (typically 1-10 µg per reaction). - Try a different antibody that recognizes a distinct epitope on the H3 tail. |
| High Background / Non-specific Binding | - Incomplete Cell Lysis: Releases insufficient chromatin. - Non-specific Antibody Binding: The antibody may cross-react with other proteins. - Contaminated Reagents: Buffers may be contaminated. - Insufficient Washing: Wash conditions are not stringent enough. | - Ensure complete lysis by checking a small aliquot under a microscope. - Include a pre-clearing step with protein A/G beads before adding the specific antibody[19]. - Always include a negative control (Isotype IgG) ChIP reaction. - Prepare fresh buffers for each experiment. Increase the number and stringency (salt concentration) of washes. |
| Inconsistent qPCR Results | - Poor Primer Efficiency: qPCR primers are not optimized. - Variable IP Efficiency: Technical variability between replicate ChIP experiments. | - Validate all qPCR primers to ensure their efficiency is between 90-110%. - Normalize ChIP-qPCR data to an input control for each respective sample. Present data as "percent input" or "fold enrichment" over a negative control region and/or the IgG control[22]. |
Detailed Experimental Protocols
Protocol 1: Western Blot for Global H3K27me3
-
Histone Extraction (Acid Extraction Method)
-
Harvest 1-5 million cells by centrifugation. Wash the pellet once with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit histone deacetylases).
-
Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3).
-
Lyse cells on ice for 10 minutes with gentle stirring, then centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant.
-
Wash the pellet once more with TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N Hydrochloric Acid (HCl) and incubate overnight at 4°C with gentle rotation.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C. Collect the supernatant containing the acid-soluble proteins (histones).
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer
-
Load 10-15 µg of histone extract per lane on a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a 0.2 µm PVDF membrane. Given the small size of histone H3 (~17 kDa), perform the transfer at 4°C for 60-90 minutes at 100V.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm even transfer across all lanes.
-
-
Immunodetection
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.
-
Protocol 2: ChIP-qPCR for Locus-Specific H3K27me3
-
Cell Cross-linking and Lysis
-
Harvest approximately 10-20 million cells. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a lysis buffer containing protease inhibitors.
-
-
Chromatin Sonication
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimization is critical; perform a time course to determine the ideal sonication conditions for your specific cell type and equipment.
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.
-
-
Immunoprecipitation (IP)
-
Save a small fraction of the chromatin lysate as "Input" control (typically 1-2%).
-
Pre-clear the remaining chromatin with Protein A/G magnetic beads for 1 hour.
-
Incubate the pre-cleared chromatin with 2-5 µg of anti-H3K27me3 antibody and a parallel control tube with Isotype IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours. Also, process the "Input" sample in parallel.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Perform quantitative PCR (qPCR) using the purified DNA from the H3K27me3 IP, IgG IP, and Input samples. Use primers designed for a known H3K27me3-repressed gene (positive control) and a gene desert or actively transcribed gene (negative control)[22][23][24].
-
Analyze the data by calculating the "percent input" or "fold enrichment" over the negative control region/IgG.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of this compound, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Therapeutic potential of this compound, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone H3K27 methyltransferase EZH2 and demethylase JMJD3 regulate hepatic stellate cells activation and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative effect of the histone demethylase inhibitor this compound in chondrosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Deregulation of Histone 3 Lysine 27 Methylation in Cancer—Different Paths, Same Destination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. oncotarget.com [oncotarget.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bosterbio.com [bosterbio.com]
- 20. communities.springernature.com [communities.springernature.com]
- 21. google.com [google.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
Technical Support Center: GSK-J4 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone demethylase inhibitor, GSK-J4, in primary cell cultures.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent this compound concentration due to improper dissolution or storage. 2. Variation in primary cell viability or density at the start of the experiment. 3. Inconsistent incubation times. | 1. Prepare fresh this compound stock solutions in DMSO for each experiment. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution before diluting to the final working concentration.[1] 2. Standardize the cell seeding density and ensure high cell viability (>95%) before treatment. Use cells from the same passage number for replicates. 3. Use a calibrated timer and adhere strictly to the planned incubation periods. |
| No significant cytotoxicity observed at expected concentrations. | 1. The primary cell type is resistant to this compound. 2. Suboptimal this compound concentration or exposure time. 3. Inactivation of this compound in the culture medium. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1-50 µM) to determine the IC50 for your specific primary cell type.[2][3] 2. Increase the incubation time (e.g., 24, 48, 72 hours) to allow for the cytotoxic effects to manifest.[3][4] 3. Replenish the culture medium with fresh this compound every 24-48 hours for long-term experiments. |
| Unexpected or off-target effects observed. | 1. This compound may have off-target effects on other cellular processes.[3] 2. The vehicle (e.g., DMSO) is causing cytotoxicity. | 1. Include appropriate controls, such as a structurally related but inactive compound, if available. Perform knockdown/knockout experiments of the target demethylases (JMJD3/UTX) to confirm that the observed phenotype is on-target.[5] 2. Run a vehicle control group with the same concentration of DMSO used in the highest this compound treatment group. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Difficulty in detecting apoptosis. | 1. The primary mechanism of cell death may be non-apoptotic. 2. Apoptosis is occurring at a time point not being measured. 3. The chosen apoptosis assay is not sensitive enough. | 1. Consider assessing other forms of cell death, such as necroptosis or ferroptosis.[6] 2. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. 3. Use a combination of apoptosis assays, such as Annexin V/PI staining and a functional assay like caspase-3/7 activity measurement.[7][8][9] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][10] By inhibiting these enzymes, this compound leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark.[11][12] This alteration in histone methylation status leads to changes in gene expression, which can subsequently induce cell cycle arrest, apoptosis, and other cytotoxic effects in susceptible cells.[8][13]
2. What is the recommended starting concentration of this compound for primary cell cultures?
The optimal concentration of this compound can vary significantly depending on the primary cell type. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). Based on published data, a starting range of 1 µM to 25 µM is often used.[2][3][13] For example, in human primary macrophages, this compound inhibited LPS-induced TNF-α production with an IC50 of 9 µM.[10]
3. How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For example, a 10 mM stock solution can be prepared and stored in aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
4. What are the common cellular effects of this compound treatment in primary cells?
Treatment with this compound has been shown to induce a range of cellular effects, including:
-
Induction of apoptosis , frequently mediated through the endoplasmic reticulum (ER) stress pathway.[7][8][10][14]
-
Inhibition of inflammatory responses , for instance, by reducing the production of pro-inflammatory cytokines like TNF-α in macrophages.[15]
5. Are there any known off-target effects of this compound?
While this compound is a selective inhibitor of JMJD3/UTX, the possibility of off-target effects should be considered, especially at higher concentrations.[3] It is crucial to include appropriate experimental controls to validate that the observed cytotoxic effects are a direct result of H3K27 demethylase inhibition.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound across different cell types as reported in the literature.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |
| CWR22Rv-1 | Prostate Cancer | ~3 | 72 | Cell Proliferation Assay |
| R1-D567 | Prostate Cancer | ~4 | 72 | Cell Proliferation Assay |
| PC3 | Prostate Cancer | ~24 | 72 | Cell Proliferation Assay |
| Y79 | Retinoblastoma | 0.68 | 48 | CCK-8 Assay |
| WERI-Rb1 | Retinoblastoma | 2.15 | 48 | CCK-8 Assay |
| PC-3 | Prostate Cancer | ~20 | 48 | MTT Assay |
| LNCaP | Prostate Cancer | ~20 | 48 | MTT Assay |
Data compiled from multiple sources.[2][3][9]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for determining cell viability.[3]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines a common method for detecting apoptosis by flow cytometry.[7][8][9]
-
Cell Treatment: Treat primary cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound leading to cytotoxic effects.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor of H3K27 demethylase JMJD3/UTX this compound is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSKJ4, A Selective Jumonji H3K27 Demethylase Inhibitor, Effectively Targets Ovarian Cancer Stem Cells | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]
Navigating the Nuances of GSK-J4: A Guide to Off-Target Effects on KDM5 and KDM4 Subfamilies
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the histone demethylase inhibitor, GSK-J4, on the KDM5 and KDM4 subfamilies. This guide offers troubleshooting advice and frequently asked questions to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor for the KDM6 subfamily?
A1: No, this compound is not a specific inhibitor for the KDM6 subfamily (e.g., KDM6A/UTX and KDM6B/JMJD3). While it was initially developed as a potent inhibitor of KDM6, subsequent studies have demonstrated that it also exhibits significant inhibitory activity against other Jumonji C (JmjC) domain-containing histone demethylases, including members of the KDM5 and KDM4 subfamilies.[1] This lack of specificity is a critical consideration for any experiment using this compound.
Q2: What are the reported IC50 values of this compound against KDM4 and KDM5 enzymes?
A2: The half-maximal inhibitory concentration (IC50) values of this compound show comparable potency against members of the KDM4, KDM5, and KDM6 subfamilies in various assays. For a detailed comparison of IC50 values, please refer to the data tables below.
Q3: How can I control for the off-target effects of this compound in my experiments?
A3: To account for the off-target effects of this compound, it is crucial to include appropriate controls. Consider using:
-
A structurally similar but inactive control compound , such as GSK-J5, which is a regioisomer of GSK-J1 (the active form of this compound) and is inactive due to its inability to chelate the active site iron.
-
Genetic knockdown or knockout (e.g., using siRNA or CRISPR/Cas9) of the intended KDM6 target to confirm that the observed phenotype is indeed due to the inhibition of that specific enzyme.[1]
-
Testing the effect of this compound in cell lines with varying expression levels of KDM4, KDM5, and KDM6 subfamily members.
Q4: Besides KDM inhibition, are there other known off-target effects of this compound?
A4: Yes, this compound has been reported to have effects independent of its KDM inhibitory activity. For instance, it can attenuate the production of pro-inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, with an IC50 of approximately 9 µM.[1] Researchers should be aware of these potential confounding effects, especially in immunology-focused studies.
Q5: What are some common issues encountered when working with this compound?
A5: Common challenges include:
-
Data misinterpretation due to its broad selectivity profile.
-
Cell permeability and stability: this compound is the ethyl ester prodrug of GSK-J1 and is designed to be cell-permeable. However, its conversion to the active form, GSK-J1, can vary between cell types.
-
Solubility issues: Ensure proper dissolution of this compound in a suitable solvent like DMSO before diluting it in culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype. | The observed effect may be due to inhibition of KDM4 or KDM5 subfamilies, or other off-target proteins, rather than the intended KDM6 target. | - Perform siRNA or CRISPR-mediated knockdown of KDM6A/B to validate the phenotype. - Use the inactive control compound GSK-J5 to distinguish specific from non-specific effects. - Profile the expression levels of KDM4, KDM5, and KDM6 family members in your cell model. |
| No effect observed at expected concentrations. | - Insufficient intracellular concentration of the active form, GSK-J1. - The biological process under investigation is not dependent on the catalytic activity of the targeted KDMs. - Degradation of the compound. | - Increase the concentration of this compound, with careful monitoring for toxicity. - Confirm the expression and activity of the target KDM in your system. - Prepare fresh stock solutions of this compound and use them promptly. |
| High cellular toxicity. | Off-target effects or solvent toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. - Compare the toxicity with the inactive control GSK-J5. |
| Variability between experiments. | Inconsistent compound handling, cell passage number, or assay conditions. | - Standardize all experimental parameters, including cell density, treatment duration, and compound preparation. - Use cells within a consistent passage number range. - Ensure complete solubilization of this compound before each use. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various KDM subfamilies as determined by biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound (AlphaLISA Assay)
| Target | Subfamily | IC50 (µM) |
| KDM6B | KDM6 | 8.6 |
| KDM6A | KDM6 | 6.6 |
| KDM5B | KDM5 | Similar potency to KDM6 |
| KDM4C | KDM4 | Similar potency to KDM6 |
Data compiled from research articles. The term "similar potency" indicates that the IC50 values were reported to be in the same micromolar range as those for KDM6A and KDM6B.[1]
Table 2: Cell-Based Inhibitory Activity of this compound
| Target Enzyme (Transfected) | Subfamily | Cellular Process Measured | IC50 (µM) |
| KDM6B | KDM6 | Induced loss of H3K27me2 | ~9 |
| KDM5B | KDM5 | Induced loss of H3K4me2 | ~9 |
| KDM4C | KDM4 | Induced loss of H3K9me3 | ~9 |
These values represent the concentration of this compound required to inhibit the demethylase activity in a cellular context, demonstrating broad activity across these subfamilies.[1]
Experimental Protocols
Key Experiment 1: In Vitro KDM Inhibition Assay (AlphaLISA)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound against KDM enzymes using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
Materials:
-
Recombinant KDM enzyme (e.g., KDM4C, KDM5B, KDM6B)
-
Biotinylated histone peptide substrate (e.g., H3K9me3 for KDM4C, H3K4me3 for KDM5B, H3K27me3 for KDM6B)
-
This compound and control compounds
-
AlphaLISA anti-demethylated product antibody (e.g., anti-H3K9me2) conjugated to Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(II) and α-ketoglutarate
-
384-well white opaque assay plates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the KDM enzyme, assay buffer, and cofactors.
-
Add the test compounds (including a vehicle control, e.g., DMSO).
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the demethylase reaction by adding the biotinylated histone peptide substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product by adding a mixture of AlphaLISA Acceptor beads (conjugated to the antibody recognizing the demethylated product) and Streptavidin-coated Donor beads.
-
Incubate the plate in the dark for 60 minutes at room temperature to allow for bead proximity binding.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Key Experiment 2: Cell-Based Histone Demethylation Assay
This protocol describes a general method to evaluate the ability of this compound to inhibit KDM activity within a cellular environment.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Plasmids encoding the KDM of interest (e.g., KDM4C, KDM5B, KDM6B)
-
Transfection reagent
-
This compound and control compounds
-
Cell lysis buffer
-
Primary antibodies against specific histone methylation marks (e.g., H3K9me3, H3K4me2, H3K27me2) and a loading control (e.g., total Histone H3)
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blot or immunofluorescence imaging system
Procedure:
-
Seed cells in appropriate culture plates.
-
Transfect the cells with the plasmid encoding the KDM of interest.
-
Allow cells to express the KDM for 24-48 hours.
-
Treat the transfected cells with various concentrations of this compound or control compounds for a defined period (e.g., 24 hours).
-
For Western Blot Analysis:
-
Lyse the cells and extract histones.
-
Separate the histone extracts by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the specific histone methylation mark and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the relative levels of histone methylation.
-
-
For Immunofluorescence Analysis:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against the specific histone methylation mark.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity to assess the levels of histone methylation.
-
-
Determine the IC50 by plotting the change in histone methylation levels against the compound concentration.
Visualizations
References
Inconsistent results with GSK-J4 between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results with GSK-J4 between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases.[1][2] Specifically, it is a potent dual inhibitor of KDM6B (JMJD3) and KDM6A (UTX).[3][4] These enzymes are responsible for removing methyl groups from histone H3 at lysine 27 (H3K27me3 and H3K27me2).[1][5] By inhibiting these demethylases, this compound treatment leads to an increase in the global levels of H3K27me3, a histone mark associated with transcriptional repression.[5][6][7]
Q2: What is the relationship between this compound and GSK-J1?
This compound is the ethyl ester prodrug of GSK-J1.[1][8] GSK-J1 is a potent inhibitor of KDM6A/B but has poor cell permeability due to its highly polar nature. This compound was developed to overcome this limitation; it is more cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active compound, GSK-J1.[8] Therefore, for cell-based assays, this compound is the appropriate compound to use.
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent practices are a major source of experimental variability.
-
Powder: The solid form of this compound should be stored at -20°C.[3][8][9] Under these conditions, it is stable for at least one to four years.[8][9] Some suppliers note stability at room temperature for shipping purposes.[1][10]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO or ethanol.[1][9] It is highly recommended to use fresh DMSO, as moisture can reduce solubility.[3] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stored properly, stock solutions are stable for at least 1-3 months.[3][9][10] Always equilibrate aliquots to room temperature before use and ensure any precipitate is fully dissolved.[10]
Q4: Does this compound have known off-target effects?
Yes. While this compound is highly selective for the KDM6 subfamily, it can inhibit other histone demethylases at certain concentrations. Studies have shown that this compound can also inhibit members of the KDM5 and KDM4 subfamilies, which target H3K4 and H3K9 methylation, respectively.[11][12] It is crucial to consider these potential off-target effects when interpreting results, especially when using high concentrations of the inhibitor. Using a structurally related inactive control compound, if available, can help distinguish on-target from off-target effects.[13][14]
Troubleshooting Inconsistent Results with this compound
This guide addresses common issues leading to variability in experiments using this compound.
Issue 1: I am observing inconsistent potency and efficacy of this compound between experiments.
Variability in the observed effects of this compound can stem from several factors, from compound handling to experimental setup.
Potential Cause 1: Improper Preparation, Storage, or Handling
The chemical stability of this compound can be compromised by improper handling, leading to reduced potency.
► Recommended Action: Adhere strictly to the recommended storage and handling protocols. Use the batch-specific molecular weight provided on the Certificate of Analysis for all calculations, as this can vary.[1]
Table 1: this compound Storage and Handling Summary
| Form | Solvent | Storage Temperature | Stability | Key Considerations |
| Powder | N/A | -20°C | ≥ 1-4 years[8][9] | Keep desiccated. |
| Stock Solution | Anhydrous DMSO or Ethanol | -20°C or -80°C | 1-3 months[3][9][10] | Aliquot to avoid freeze-thaw cycles.[3] Use fresh, moisture-free DMSO.[3] |
| Working Dilution | Aqueous Buffer / Cell Media | Use Immediately | Not Stable | Prepare fresh for each experiment from a thawed stock aliquot.[3][10] |
Potential Cause 2: Variability in Experimental Conditions
Cellular context plays a significant role in the response to this compound.
► Recommended Action: Standardize your experimental protocol.
-
Cell Density: Ensure consistent cell seeding density, as this can influence drug response.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular phenotypes and epigenetic landscapes can drift over time.
-
Treatment Duration & Concentration: The effects of this compound are both time and concentration-dependent.[15][16] Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and endpoint.
Issue 2: My Western blot results for H3K27me3 levels are not reproducible.
Changes in H3K27me3 levels are the direct downstream readout of this compound activity, and inconsistency here points to specific experimental variables.
Potential Cause 1: Sub-optimal Treatment Conditions
Insufficient concentration or treatment time may not be enough to produce a detectable change in global H3K27me3 levels.
► Recommended Action: Optimize the treatment protocol for your specific cell model. Some cell lines may require higher concentrations (e.g., up to 10-16 µM) or longer incubation times (e.g., 24-72 hours) to see a significant increase in H3K27me3.[6]
Potential Cause 2: Cell Line-Specific Differences
The baseline expression of KDM6A/B and the background levels of H3K27me3 can vary significantly between cell lines.[7] A cell line with very high baseline KDM6B expression might require more inhibitor to achieve the same effect as a cell line with lower expression.
► Recommended Action: Characterize your cell model. Before extensive experiments, perform a baseline Western blot to determine the relative expression levels of KDM6B (JMJD3) and H3K27me3 in your cell line(s).
Issue 3: I am observing unexpected cytotoxicity or phenotypes that may be off-target effects.
High concentrations of any small molecule inhibitor can lead to effects unrelated to its primary target.
Potential Cause 1: Non-specific Cellular Stress
At high concentrations or with prolonged exposure, this compound can induce cell cycle arrest, apoptosis, or other stress responses that may confound results.[2][7][15]
► Recommended Action: Always run a parallel cytotoxicity assay (e.g., CCK-8, MTT) to determine the concentration range where this compound is non-toxic in your system.[15][17] Correlate your phenotypic observations with the non-toxic concentration range.
Potential Cause 2: Inhibition of Other KDM Subfamilies
As noted in the FAQ, this compound can inhibit KDM5 family members.[12] If your observed phenotype is related to changes in H3K4 methylation, this could be an off-target effect.
► Recommended Action:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives a robust increase in H3K27me3 and use this for phenotypic experiments.
-
Validate with siRNA/shRNA: To confirm that your phenotype is due to KDM6A/B inhibition, use a genetic approach like siRNA or shRNA to knock down KDM6A and/or KDM6B and see if it recapitulates the effect of this compound.[18]
Experimental Protocols
Protocol: Treatment of Cultured Cells and Western Blot for H3K27me3
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is essential.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Thaw a single aliquot of your this compound DMSO stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM). Also, prepare a vehicle control plate using the same final concentration of DMSO as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells and extract histones using a commercial kit or a standard acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 10-15 µg of histone extract per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
Quantify band intensity and normalize the H3K27me3 signal to the total Histone H3 signal.[6]
-
Visualizations
Caption: Mechanism of this compound action in the cell nucleus.
Caption: A stepwise workflow for troubleshooting this compound inconsistency.
Caption: Logical map of causes for inconsistent this compound results.
References
- 1. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor of H3K27 demethylase JMJD3/UTX this compound is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of this compound, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. tribioscience.com [tribioscience.com]
- 10. GSK J4 |Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. oncotarget.com [oncotarget.com]
- 17. Frontiers | this compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 18. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting Low Potency of GSK-J4 in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the variable potency of GSK-J4, a histone demethylase inhibitor, in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 of this compound significantly different in my cell-based assay compared to the published cell-free assay values?
A: this compound is a cell-permeable ethyl ester prodrug of its active form, GSK-J1.[1][2] The potent, low nanomolar IC50 values (e.g., 60 nM) are typically reported for GSK-J1 against the purified JMJD3/UTX enzymes in cell-free systems.[1] In contrast, this compound must first enter the cell and then be hydrolyzed by intracellular esterases into the active GSK-J1. This conversion efficiency can vary significantly between different cell types, leading to a higher and more variable effective concentration in cellular assays, often in the low micromolar range (e.g., 3-24 µM for anti-proliferative effects).[3]
Q2: What is the expected timeframe to observe a biological effect with this compound?
A: this compound acts via an epigenetic mechanism, leading to the accumulation of the repressive H3K27me3 histone mark.[4][5] This process is inherently slower than inhibitors that target kinases or cell surface receptors. While changes in H3K27me3 levels might be detectable within 24 hours, downstream consequences such as altered gene expression, cell cycle arrest, or apoptosis may require longer incubation periods, typically ranging from 48 to 96 hours or more.[5][6]
Q3: How can I confirm that this compound is active in my specific cell type?
A: The most direct way to confirm target engagement is to measure the levels of the H3K27me3 mark. Following treatment with this compound, an increase in global H3K27me3 levels is expected. This can be readily assessed by Western blot analysis using an antibody specific for H3K27me3, with total Histone H3 used as a loading control.[5][7] This confirms that the drug is entering the cells, being converted to its active form, and inhibiting its target demethylases.
Q4: Are there any known off-target effects for this compound?
A: While this compound is known as a selective inhibitor of the KDM6 subfamily (JMJD3/UTX), some studies have suggested that at higher micromolar concentrations, it may also inhibit other JmjC domain-containing histone demethylase subfamilies, such as KDM4 and KDM5.[8][9] This is an important consideration when interpreting data from experiments using high doses of the inhibitor.
Q5: What is the purpose of using GSK-J5 as a negative control?
A: GSK-J5 is an isomer of this compound that is structurally similar but lacks inhibitory activity against JMJD3/UTX.[10] Including GSK-J5 in your experiments is critical to distinguish the specific effects of H3K27 demethylase inhibition from any non-specific or off-target effects of the chemical scaffold.[10][11] A true on-target effect should be observed with this compound but not with GSK-J5.
Troubleshooting Guide for Low this compound Potency
When encountering low or inconsistent potency with this compound, a systematic approach is recommended. The following workflow and table summarize key areas to investigate.
Caption: A logical workflow for troubleshooting low this compound potency.
Data Presentation
Table 1: Reported Cellular Potency of this compound
| Cell Type/Assay | Endpoint | Reported IC50 / ED50 | Reference |
| Human Primary Macrophages | TNF-α Production | 9 µM | [10][12] |
| Prostate Cancer Cells (CWR22Rv-1) | Cell Proliferation | ~3 µM | [3] |
| Prostate Cancer Cells (R1-D567) | Cell Proliferation | ~4 µM | [3] |
| Prostate Cancer Cells (R1-AD1) | Cell Proliferation | ~8 µM | [3] |
| Prostate Cancer Cells (PC3) | Cell Proliferation | ~24 µM | [3] |
| Acute Myeloid Leukemia (KG-1a) | Cell Viability | ~4-6 µM (at 72h) | [6] |
| Glioma Cells (U87, U251) | Cell Proliferation | Concentration-dependent effect (2.5-10 µM) | [13] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Global H3K27me3 Levels
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Histone Extraction: Harvest cells and use a commercial histone extraction kit or an acid extraction protocol (e.g., with 0.2 M H2SO4) to isolate histone proteins.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of histone extracts (e.g., 5-10 µg) onto a 15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Normalization: Strip the membrane and re-probe with a primary antibody against total Histone H3 (1:5000) as a loading control. Quantify band intensities and present H3K27me3 levels normalized to total H3.
Protocol 2: Cell Viability/Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase throughout the experiment (e.g., 5,000-10,000 cells/well).
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 25 µM) and a vehicle control. Include a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[6]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC50/ED50 value.
Visualizations
Caption: Mechanism of this compound entry, activation, and target inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor of H3K27 demethylase JMJD3/UTX this compound is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of this compound, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. selleckchem.com [selleckchem.com]
- 13. oncotarget.com [oncotarget.com]
GSK-J4 Technical Support Center: Troubleshooting Precipitation and Other Common Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on the common challenges encountered when working with GSK-J4, particularly its precipitation in aqueous solutions. The following information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my aqueous buffer/cell culture medium. Why is this happening?
A1: this compound is poorly soluble in water.[1] Direct dissolution in aqueous solutions will likely result in precipitation. It is crucial to first dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution before further dilution into your aqueous experimental medium.[2][3]
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] Ethanol is also a viable option.[2][5] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1][6]
Q3: How can I improve the solubility of this compound in my final working solution?
A3: To minimize precipitation when diluting your this compound stock solution into an aqueous buffer or medium, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible while maintaining this compound solubility, as high concentrations can be toxic to cells.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume, perform serial dilutions in your buffer or medium.
-
Warming and Sonication: Gently warming the solution to 37°C or using an ultrasonic bath can help dissolve small amounts of precipitate.[7][8]
-
pH of the Medium: The pH of your aqueous solution can influence the solubility of this compound. While specific data on pH-dependent solubility is limited in the provided search results, it is a factor to consider in your experimental setup.
-
Use of Surfactants: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween 80 are often used to improve solubility and stability.[1][6]
Q4: What is the difference between this compound free base and this compound HCl salt in terms of solubility?
A4: this compound is available as a free base and a hydrochloride (HCl) salt. The HCl salt form generally exhibits higher solubility in aqueous solutions compared to the free base.[9][10] For experiments requiring direct dissolution in aqueous buffers, the HCl salt may be a better choice, although initial dissolution in a solvent like DMSO is still recommended for high concentrations.
Q5: How should I store my this compound stock solution to prevent precipitation and degradation?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][6] Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year, or at -20°C for up to one month.[1][2][6] It is recommended to prepare and use solutions on the same day if possible.[2]
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound stock to cell culture medium.
This is a common issue due to the low aqueous solubility of this compound.
Troubleshooting Workflow
Caption: Troubleshooting logic for this compound precipitation in media.
Issue 2: Loss of this compound activity over time in an experiment.
This could be due to degradation or precipitation of the compound in the aqueous experimental conditions.
Experimental Protocol: Verifying this compound Stability and Activity
-
Preparation of Fresh Stock: Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: On the day of the experiment, prepare the final working solution by serially diluting the stock in your pre-warmed cell culture medium or buffer.
-
Time-Course Analysis: Set up parallel experiments where the this compound-containing medium is incubated for different durations (e.g., 0, 2, 6, 12, 24 hours) before being applied to the cells.
-
Activity Readout: Measure a known downstream effect of this compound, such as the inhibition of TNF-α production in LPS-stimulated macrophages or changes in H3K27me3 levels.[1][4]
-
Data Comparison: Compare the activity of this compound from the different pre-incubation times. A decrease in activity over time suggests instability or precipitation in the medium.
Data Presentation
Table 1: Solubility of this compound and its HCl salt in various solvents.
| Compound Form | Solvent | Solubility | Reference(s) |
| This compound (free base) | DMSO | 84 - 100 mg/mL | [1] |
| Ethanol | 42 - 100 mg/mL | [1] | |
| Water | Insoluble | [1] | |
| This compound HCl | DMSO | ≥13.9 - 91 mg/mL | [6][7] |
| Ethanol | <2.53 mg/mL | [8] | |
| Water | Soluble (up to 84 mg/mL reported, but may vary) | [9] |
Note: Solubility can vary between batches. It is always recommended to test the solubility of a new batch.
Table 2: Recommended Storage Conditions.
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Powder | - | -20°C | 3 years | [1][6] |
| Stock Solution | DMSO/Ethanol | -80°C | 1 year | [1][6] |
| DMSO/Ethanol | -20°C | 1 month | [1][2][6] |
Signaling Pathways and Mechanism of Action
This compound is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][4] By inhibiting these enzymes, this compound prevents the removal of the repressive H3K27me3 mark, leading to alterations in gene expression. This mechanism has been shown to impact various signaling pathways, including NF-κB and TGF-β signaling.[11][12]
Diagram: Simplified Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on histone demethylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J4 |Histone demethylase inhibitor | Hello Bio [hellobio.com]
- 3. tribioscience.com [tribioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. glpbio.com [glpbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Histone Demethylase Inhibitor this compound Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Managing GSK-J4-Induced Endoplasmic Reticulum Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-J4 and managing its-induced endoplasmic reticulum (ER) stress in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific dual inhibitor of the histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3).[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 27 (H3K27me3/me2), a mark associated with transcriptional repression.[3] By inhibiting these demethylases, this compound leads to an increase in global H3K27me3 levels, thereby altering gene expression.[3][4] this compound is a cell-permeable ethyl ester prodrug of GSK-J1.[2]
Q2: How does this compound induce endoplasmic reticulum (ER) stress?
This compound has been shown to induce ER stress, a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen.[5][6] This leads to the activation of the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis.[7] Studies have demonstrated that treatment with this compound increases the expression of key ER stress marker proteins, including GRP78 (BiP), ATF4, and CHOP.[5][8][9] The induction of ER stress appears to be a significant contributor to the cellular effects of this compound, including apoptosis and cell cycle arrest.[5][6] One proposed mechanism is that this compound induces the expression of ATF4, a key transcription factor in the integrated stress response, through the activation of HRI (heme-regulated eIF2α kinase).[7]
Q3: What are the common observable effects of this compound-induced ER stress in cells?
Common effects observed in cells following this compound treatment that are linked to ER stress include:
-
Reduced cell viability and proliferation: this compound can decrease cell proliferation in a dose- and time-dependent manner.[3][10]
-
Induction of apoptosis: this compound can promote programmed cell death, as evidenced by increased levels of apoptosis-related proteins like cleaved caspase-9 and Bax.[5][11]
-
Cell cycle arrest: The compound can cause cells to accumulate in the S phase of the cell cycle.[5]
-
Increased expression of UPR target genes: Researchers will observe an upregulation of ER stress markers at both the mRNA and protein levels.[8][9]
Q4: How can I confirm that the observed cellular effects are due to ER stress induced by this compound?
To confirm the role of ER stress in the observed cellular response to this compound, you can perform a rescue experiment using an ER stress inhibitor. A commonly used chemical chaperone that alleviates ER stress is 4-phenylbutyric acid (4-PBA).[5][9] Pre-treating cells with 4-PBA before this compound administration has been shown to attenuate this compound-induced effects like apoptosis and cell cycle arrest.[5][6] If the effects of this compound are mitigated by the co-treatment with an ER stress inhibitor, it strongly suggests the involvement of the ER stress pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | Cell line is highly sensitive to this compound. | Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line. Start with a low concentration (e.g., 1 µM) and titrate up.[10][12] |
| Off-target effects of this compound. | To confirm that the observed phenotype is due to the inhibition of KDM6A/B, consider using a negative control compound, such as GSK-J5, the inactive enantiomer of GSK-J1.[13] Alternatively, use siRNA to specifically knock down KDM6A and/or KDM6B and see if it phenocopies the effect of this compound.[8][14] | |
| Issues with this compound stock solution. | This compound is typically dissolved in DMSO.[1] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control. Prepare fresh dilutions of this compound for each experiment. | |
| Inconsistent or no induction of ER stress markers (e.g., GRP78, ATF4, CHOP). | Suboptimal this compound concentration or treatment duration. | Optimize the concentration of this compound and the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak expression of ER stress markers.[8] |
| Poor antibody quality for Western blotting. | Use validated antibodies for ER stress markers. Check the manufacturer's datasheet for recommended applications and dilutions. Include positive controls, such as cells treated with known ER stress inducers like tunicamycin or thapsigargin.[15][16] | |
| Inefficient protein extraction or sample handling. | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure equal protein loading for Western blot analysis by performing a protein quantification assay (e.g., BCA or Bradford).[15] | |
| Difficulty in interpreting qPCR results for UPR gene expression. | Inappropriate reference genes. | Select stable reference genes that are not affected by this compound treatment in your specific cell model. It may be necessary to test a panel of common housekeeping genes to identify the most stable ones. |
| Poor primer design or RNA quality. | Design and validate primers for specificity and efficiency. Ensure the integrity of your RNA before performing reverse transcription. |
Experimental Protocols
Western Blot Analysis of ER Stress Markers
This protocol allows for the detection of key ER stress-associated proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, ATF4, CHOP, phospho-eIF2α)[17][18]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Treat cells with this compound at the desired concentrations and time points. Include a vehicle control (DMSO).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
This method quantifies the mRNA levels of UPR target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., HSPA5 (GRP78), ATF4, DDIT3 (CHOP), and spliced XBP1) and a stable reference gene.[19][20]
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for your target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[21]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC3 | Prostate Cancer | ~24 | Cell Viability | [22] |
| CWR22Rv-1 | Prostate Cancer | ~3 | Cell Viability | [22] |
| R1-D567 | Prostate Cancer | ~4 | Cell Viability | [22] |
| R1-AD1 | Prostate Cancer | ~8 | Cell Viability | [22] |
| PC-3 | Prostate Cancer | ~20 (48h) | MTT | [10] |
| LNCaP | Prostate Cancer | ~20 (48h) | MTT | [10] |
| PC3 | Prostate Cancer | 1.213 | Cell Viability | [12] |
| C42B | Prostate Cancer | 0.7166 | Cell Viability | [12] |
Table 2: Effect of this compound on ER Stress Marker Expression
| Cell Line | Treatment | Marker | Change | Reference |
| KG-1a | 4 µM this compound (48h) | GRP78 | Increased | [5][9] |
| KG-1a | 4 µM this compound (48h) | ATF4 | Increased | [5][9] |
| KG-1a | 4 µM this compound (48h) | Caspase-12 | Increased | [5][9] |
| AC16 | 400 µM Palmitic Acid + 5 µM this compound | GRP78 (Bip) | Decreased (vs. PA alone) | [8][14] |
| AC16 | 400 µM Palmitic Acid + 5 µM this compound | ATF4 | Decreased (vs. PA alone) | [8][14] |
| AC16 | 400 µM Palmitic Acid + 5 µM this compound | ATF6 | Decreased (vs. PA alone) | [8][14] |
Visualizations
Caption: this compound inhibits KDM6A/B, leading to increased H3K27me3, altered gene expression, and induction of ER stress, ultimately causing apoptosis and cell cycle arrest.
Caption: The UPR is activated by ER stress, leading to three main signaling branches (PERK, IRE1, ATF6) that coordinate a response to restore homeostasis or induce apoptosis.
Caption: A logical workflow for characterizing this compound-induced ER stress, from initial treatment to confirmatory rescue experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The pharmacological role of histone demethylase JMJD3 inhibitor this compound on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of this compound, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. The antischistosomal potential of this compound, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Inhibitor of H3K27 demethylase JMJD3/UTX this compound is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J4 and Metallothionein Gene Expression
This technical support center provides researchers, scientists, and drug development professionals with information regarding the effects of GSK-J4 on metallothionein gene expression. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify the underlying mechanisms observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observed a significant upregulation of metallothionein (MT) genes (e.g., MT1X, MT2A) in our cell line after treatment with this compound. Is this a known off-target effect?
A1: Yes, the upregulation of metallothionein genes is a documented effect of this compound treatment in various cell types, including multiple myeloma cells.[1][2] While this compound is a selective inhibitor of the H3K27 demethylases KDM6A (UTX) and KDM6B (JMJD3), the induction of MT genes is not believed to be a direct consequence of H3K27me3 modulation.[3] Evidence suggests this is an indirect effect related to the chemical properties of the this compound molecule itself.[1][3]
Q2: What is the proposed mechanism for this compound-induced metallothionein expression?
A2: The leading hypothesis is that this compound acts as a zinc ionophore.[1][3] Its metal-chelating properties may allow it to transport zinc ions (Zn²⁺) across the cell membrane, leading to a transient increase in intracellular zinc concentration.[1] This increase in bioavailable zinc activates the Metal-responsive Transcription Factor 1 (MTF-1), a key regulator of the metal-inducible stress response.[1][2] Activated MTF-1 then translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter regions of metallothionein genes, driving their transcription.[2]
Q3: How does the metallothionein induction by this compound differ from that of direct zinc supplementation (e.g., with ZnSO₄)?
A3: While both this compound and zinc salts like ZnSO₄ induce metallothionein expression via MTF-1 activation, the overall transcriptional responses can differ.[1][3] Both treatments upregulate the MT gene cluster. However, this compound also induces a broader stress response, including the activation of transcription factors like ATF4, which is associated with the integrated stress response (ISR).[2][3] Zinc supplementation, on the other hand, tends to induce a more specific metal-response signature, including the upregulation of heat shock proteins.[3]
Q4: Does the ethyl ester group of this compound play a role in this effect?
A4: this compound is a cell-permeable prodrug, an ethyl ester derivative of the active inhibitor GSK-J1.[3] Intracellular esterases cleave the ethyl ester group to release the active form, GSK-J1. The ionophoric activity is attributed to the chemical structure of the molecule which allows for metal chelation. While the ester group is crucial for cell permeability, the core molecular structure is responsible for the metal-binding and transport properties.
Troubleshooting Guide
Issue 1: Unexpectedly high and rapid induction of metallothionein and other stress-response genes in RNA-Seq/qPCR data following this compound treatment.
-
Possible Cause: This is likely due to the zinc ionophore activity of this compound, leading to a rapid metal-response signaling cascade. The upregulation of MT genes can be detected as early as 3 hours post-treatment, often peaking around 6 hours.[2]
-
Recommendation:
-
Time-Course Analysis: Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to capture the dynamics of MT gene expression. You will likely observe a transient induction that diminishes over time.[2]
-
Control Experiments: Include a positive control for metal response, such as cells treated with a low concentration of ZnSO₄. This will help to compare the magnitude and profile of the metal-response signature.[1][3]
-
Chelation Control: To confirm the role of intracellular zinc, co-treat cells with this compound and a membrane-permeable zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine). This should attenuate the induction of metallothionein genes.
-
Issue 2: Difficulty distinguishing between the epigenetic effects of KDM6 inhibition and the off-target metallothionein induction.
-
Possible Cause: The potent metal-response signature can mask the more subtle, direct effects of H3K27me3 modulation on certain target genes.
-
Recommendation:
-
Use of Inactive Control: If available, use an inactive structural analog of this compound that lacks KDM6 inhibitory activity but retains a similar chemical structure to control for effects related to the chemical scaffold itself.
-
Alternative KDM6 Inhibition: Employ alternative methods to inhibit KDM6A/B, such as siRNA or shRNA-mediated knockdown, and compare the resulting gene expression changes to those induced by this compound. This can help to isolate the effects specifically due to KDM6 demethylase activity inhibition.
-
ChIP-qPCR/ChIP-Seq: To verify the intended epigenetic effect of this compound, perform Chromatin Immunoprecipitation (ChIP) for H3K27me3 on the promoter regions of known KDM6 target genes. An increase in H3K27me3 at these loci would confirm on-target activity, even in the presence of the metallothionein response.
-
Quantitative Data Summary
The following table summarizes representative data on the upregulation of metallothionein genes in multiple myeloma cell lines after treatment with this compound, as determined by RNA sequencing.
| Gene | Cell Line | This compound Treatment (Time) | Log₂ Fold Change |
| MT1X | JJN3 | 6 hours | > 5.0 |
| MT2A | JJN3 | 6 hours | > 5.0 |
| MT1E | JJN3 | 6 hours | > 4.0 |
| MT1G | JJN3 | 6 hours | > 4.0 |
Note: Data is illustrative and compiled from findings suggesting a strong upregulation of the metallothionein gene cluster.[1][2] Actual fold changes may vary depending on the cell line, this compound concentration, and treatment duration.
Experimental Protocols
Protocol 1: Analysis of Metallothionein Gene Expression by RT-qPCR
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 3, 6, 12, 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the metallothionein genes of interest (e.g., MT1X, MT2A) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 2: Measurement of Intracellular Labile Zinc
-
Cell Preparation: Plate cells in a suitable format for live-cell imaging (e.g., glass-bottom dishes).
-
Zinc-Sensor Loading: Load cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM) by incubating them in a buffer containing the probe according to the manufacturer's protocol.
-
Live-Cell Imaging: Mount the plate on a fluorescence microscope equipped with a live-cell imaging chamber. Acquire baseline fluorescence images.
-
Treatment and Imaging: Add this compound to the cells while continuously acquiring images. A rapid increase in fluorescence intensity indicates a rise in intracellular labile zinc.
-
Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or across the cell population.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 or a negative control IgG. Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for the promoter regions of target genes or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.
Visualizations
Caption: Proposed signaling pathway for this compound-induced metallothionein gene expression.
Caption: Experimental workflow to validate the zinc ionophore hypothesis for this compound.
References
Navigating In Vivo Studies with GSK-J4: A Technical Support Guide
Gaithersburg, MD – November 10, 2025 – For researchers, scientists, and drug development professionals utilizing the histone demethylase inhibitor GSK-J4 in in vivo models, this technical support center provides essential guidance on minimizing potential toxicities and ensuring experimental success. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and crucial data presented in a clear, accessible format.
Understanding this compound and Its In Vivo Application
This compound is a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A.[1][2] By inhibiting these enzymes, this compound leads to an increase in the repressive histone mark H3K27me3, thereby influencing gene expression.[3][4] Its ability to modulate epigenetic landscapes has made it a valuable tool in preclinical research across various fields, including oncology, immunology, and metabolic diseases.
While this compound has shown therapeutic potential in several in vivo models, understanding and managing its potential for toxicity is paramount for generating reliable and reproducible data. This guide addresses common challenges and provides actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Q1: What is the recommended starting dose for this compound in mice, and have any toxicity studies been conducted?
While comprehensive public data on the LD50 (Lethal Dose, 50%) or a formal Maximum Tolerated Dose (MTD) for this compound is limited, numerous in vivo studies have established effective and apparently well-tolerated dosage ranges.
A review of published literature indicates that doses ranging from 10 mg/kg to 50 mg/kg administered intraperitoneally (i.p.) are commonly used in mouse models for various diseases, including cancer and inflammatory conditions.[5][6] For instance, a study in a retinoblastoma xenograft model reported no significant difference in the body weight of mice treated with this compound compared to a control group, suggesting a lack of overt toxicity at the effective dose.[7] Another study involving T-cell acute lymphoblastic leukemia patient-derived xenografts noted that this compound treatment was well-tolerated, with no weight loss or adverse effects observed in major organs such as the intestine, spleen, liver, or kidney.[8]
Recommendation: It is crucial to perform a pilot dose-finding study in your specific animal model to determine the optimal therapeutic window that balances efficacy with minimal toxicity. Start with a lower dose within the reported range (e.g., 10 mg/kg) and escalate cautiously while closely monitoring for any adverse effects.
Q2: I'm observing signs of toxicity (e.g., weight loss, lethargy) in my animal models. What are the potential causes and how can I mitigate them?
Observed toxicity can stem from several factors, including the dose, formulation, administration route, and the specific animal model.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound. A dose-response study can help identify the lowest effective dose.
-
Formulation Optimization: The vehicle used to dissolve and administer this compound can contribute to toxicity. Common formulations include solutions with DMSO, PEG300, Tween 80, and saline or PBS.[9][10] If you are observing irritation or other adverse effects, consider optimizing the formulation. Reducing the percentage of DMSO or trying alternative solubilizing agents may be beneficial. For oral administration, polymer-based nanoparticles have been explored as a strategy to reduce the toxicity of other drugs.[11]
-
Alternative Administration Route: If intraperitoneal injections are causing localized inflammation or peritonitis, consider alternative routes such as oral gavage or subcutaneous injection, if appropriate for your experimental design.
-
Dosing Schedule Modification: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for a recovery period between doses.
-
Supportive Care: Ensure animals have easy access to food and water. In some cases, providing supplemental nutrition or hydration may be necessary.
Q3: How should I prepare this compound for in vivo administration to ensure stability and minimize precipitation?
This compound has limited solubility in aqueous solutions. Proper preparation is critical to ensure accurate dosing and avoid precipitation, which can lead to inaccurate results and potential toxicity.
Recommended Formulation Protocol:
A commonly used vehicle for intraperitoneal injection consists of DMSO, PEG300, Tween 80, and a buffered saline solution (PBS or saline).[9][10]
-
Step 1: Dissolve this compound in a small amount of DMSO first. Ensure it is completely dissolved.
-
Step 2: Add PEG300 and mix thoroughly.
-
Step 3: Add Tween 80 and mix again.
-
Step 4: Finally, add the buffered saline solution (PBS or saline) to reach the final desired concentration.
Important Considerations:
-
Prepare the formulation fresh before each use.
-
Visually inspect the solution for any precipitation before administration.
-
If precipitation occurs, gentle warming and sonication may help to redissolve the compound. However, be cautious about the stability of this compound at elevated temperatures.
-
Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Data on In Vivo Dosing and Observed Effects
The following table summarizes this compound dosages and reported observations from various in vivo studies. This information can serve as a starting point for designing your own experiments.
| Animal Model | Disease Model | This compound Dose and Route | Key Findings and Toxicity Observations | Reference |
| Mouse (NOD-scid IL2Rg null) | T-cell acute lymphoblastic leukemia (patient-derived xenograft) | 50 mg/kg, i.p., for 3 consecutive weeks | Dramatic decrease in leukemic blasts; well-tolerated with no weight loss or adverse effects on major organs. | [8] |
| Mouse (athymic nude) | Retinoblastoma (orthotopic xenograft) | Not specified | Significantly suppressed tumor growth; no obvious difference in average body weight compared to the DMSO group. | [7] |
| Mouse (C57BL/6) | Doxorubicin-induced cardiotoxicity | 10 mg/kg/day, i.p., for 7 days | Improved cardiac function. No toxicity was explicitly mentioned. | [12] |
| Mouse (diabetic db/db) | Diabetic cardiomyopathy | 10 mg/kg, i.p., every 2 days for 16 weeks | Attenuated cardiomyocyte hypertrophy; a tendency for decreased body weight was observed (p=0.16). | [13][14][15] |
| Mouse (athymic nu/nu) | Prostate cancer xenograft | 50 mg/kg, i.p., every day for 10 consecutive days | Induced higher xenograft growth in AR- cells and decreased growth in AR+ cells. No adverse effects were reported. | [6][16] |
Experimental Protocols for Toxicity Assessment
To rigorously assess the potential toxicity of this compound in your in vivo model, a combination of clinical observations, and biochemical and histological analyses is recommended.
I. Daily Clinical Observation
-
Procedure:
-
Observe each animal daily for any clinical signs of toxicity.
-
Record observations in a detailed log for each animal.
-
Measure body weight at least three times per week.
-
-
Parameters to Monitor:
-
Changes in posture or gait
-
Changes in activity level (lethargy, hyperactivity)
-
Changes in food and water consumption
-
Appearance of fur (piloerection)
-
Signs of dehydration
-
Any signs of distress (e.g., labored breathing)
-
II. Serum Biochemical and Hematological Analysis
-
Procedure:
-
At the end of the study (or at predetermined time points), collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital bleed).
-
For serum biochemistry, collect blood in tubes without anticoagulant, allow it to clot, and then centrifuge to separate the serum.
-
For hematology, collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Analyze the samples using a certified veterinary diagnostic laboratory or in-house analyzers.
-
-
Key Markers for Organ Toxicity:
-
Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN), Creatinine.[17]
-
-
Hematological Parameters:
III. Histopathological Examination
-
Procedure:
-
At the end of the study, euthanize the animals and perform a complete necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with gross abnormalities.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and section them.
-
Stain the sections with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination of the stained tissues.[19]
-
-
What to Look For:
-
Signs of cellular damage (necrosis, apoptosis)
-
Inflammation
-
Fibrosis
-
Changes in tissue architecture
-
Visualizing Key Pathways and Workflows
To aid in understanding the context of this compound's action and the process of its evaluation, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: In vivo toxicity assessment workflow.
Caption: Troubleshooting decision tree for this compound toxicity.
References
- 1. Adverse Event Detection, Processing, and Reporting - Registries for Evaluating Patient Outcomes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of this compound, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eadteste.fdsm.edu.br - Histopathology Of Preclinical Toxicity Studies Interpretation And Relevance In Drug Safety Evaluation [eadteste.fdsm.edu.br]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | this compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 11. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 12. researchgate.net [researchgate.net]
- 13. opastpublishers.com [opastpublishers.com]
- 14. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The histone demethylase inhibitor this compound limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicology | MuriGenics [murigenics.com]
- 18. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 19. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-J4 Dosage and Experimental Guidance
Welcome to the technical support center for the use of GSK-J4 in cancer cell line research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, cell-permeable small molecule that acts as an inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] By inhibiting these enzymes, this compound leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), a histone mark associated with gene silencing.[1][2] This epigenetic modification can, in turn, affect the expression of various genes involved in cancer progression, including those related to apoptosis, the cell cycle, and cellular metabolism.[1][2]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] The stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cancer cell lines?
A3: The effective concentration of this compound can vary significantly between different cancer cell lines. A common starting point for dose-response experiments is a range from 1 µM to 20 µM.[4][5] However, as shown in the IC50 data table below, some cell lines may be sensitive to lower concentrations, while others may require higher doses. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration with this compound depends on the specific cancer cell line and the biological process being investigated. Common incubation times for assessing effects on cell viability, apoptosis, or cell cycle are 24, 48, and 72 hours.[4][5] Time-course experiments are recommended to determine the most effective treatment duration for your experimental setup.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Acute Myeloid Leukemia | KG-1a | ~5.5 (72h) | [4] |
| Retinoblastoma | Y79 | 0.68 (48h) | |
| Retinoblastoma | WERI-Rb1 | 2.15 (48h) | |
| Prostate Cancer | PC3 | ~20 (48h) | [6] |
| Prostate Cancer | LNCaP | ~20 (48h) | [6] |
| Prostate Cancer | C42B | 0.7166 | [7] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT)
This protocol outlines the general steps for determining the effect of this compound on cancer cell viability using a colorimetric assay like CCK-8 or MTT.
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8][9]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to assess this compound-induced apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Culture cells in 6-well plates and expose them to different concentrations of this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Troubleshooting Guide
Q5: My this compound is not dissolving properly in the culture medium.
A5: this compound has limited solubility in aqueous solutions.
-
Solution: Ensure you are first dissolving the this compound powder in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).[3] When preparing your working concentrations, add the DMSO stock directly to your pre-warmed cell culture medium and mix thoroughly by pipetting or gentle vortexing. Avoid preparing large volumes of diluted this compound in aqueous solutions and storing them for extended periods, as precipitation may occur.
Q6: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.
A6: Several factors could contribute to a lack of response.
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound.[6] Consult the IC50 table and literature for data on your specific cell line or similar ones.
-
Dosage and Duration: You may need to increase the concentration of this compound or extend the treatment duration. Perform a broad dose-response curve and a time-course experiment to determine the optimal conditions.
-
Drug Activity: Ensure your this compound is of high purity and has been stored correctly to prevent degradation.
-
Cellular Resistance Mechanisms: The cancer cell line you are using may have intrinsic or acquired resistance mechanisms to epigenetic drugs.
Q7: I am observing high background or inconsistent results in my cell viability assay.
A7: This can be due to several technical issues.
-
For MTT assays: Incomplete solubilization of formazan crystals can lead to inaccurate readings. Ensure the crystals are fully dissolved before reading the plate. Also, be aware that some compounds can interfere with the MTT reduction reaction.
-
For CCK-8 assays: Phenol red in the culture medium can sometimes interfere with the absorbance reading. If you suspect this is an issue, consider using a phenol red-free medium for the assay.
-
General: Uneven cell seeding, edge effects in the 96-well plate, or microbial contamination can all lead to inconsistent results. Ensure proper cell counting and seeding techniques, and consider not using the outer wells of the plate for experimental samples.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the histone demethylases JMJD3 and UTX, leading to an increase in H3K27me3 levels. This epigenetic modification represses the transcription of target genes, ultimately affecting various cellular processes.
Caption: Mechanism of action of this compound.
This compound and Downstream Signaling Pathways
This compound has been shown to modulate several key signaling pathways in cancer cells, including the PI3K/AKT/NF-κB and the Endoplasmic Reticulum (ER) Stress pathways.
Caption: this compound's impact on downstream signaling.
Experimental Workflow for Determining Optimal this compound Dosage
This workflow provides a logical sequence for determining the effective dose of this compound for a new cell line.
Caption: Workflow for this compound dose determination.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
GSK-J5: The Essential Negative Control for Validating GSK-J4-Mediated Histone Demethylase Inhibition
A Comprehensive Guide for Researchers
In the realm of epigenetic research, the small molecule inhibitor GSK-J4 has emerged as a critical tool for investigating the biological roles of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] To ensure the specificity of experimental findings and to distinguish on-target effects from potential off-target activities, the use of a proper negative control is paramount. This guide provides a detailed comparison of this compound and its inactive isomer, GSK-J5, establishing the critical role of GSK-J5 as a negative control in experiments utilizing this compound.
Differentiating this compound and GSK-J5: A Tale of Two Isomers
This compound and GSK-J5 are cell-permeable ethyl ester derivatives of GSK-J1 and GSK-J2, respectively.[4][5] While structurally similar, a key stereochemical difference renders this compound a potent inhibitor of JMJD3 and UTX, whereas GSK-J5 is largely inactive.[6] This differential activity is the cornerstone of GSK-J5's utility as a negative control.
Mechanism of Action: Why this compound is Active and GSK-J5 is Not
This compound functions as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor binding site within the catalytic domain of JMJD3 and UTX histone demethylases.[7] By occupying this site, this compound prevents the demethylation of histone H3 at lysine 27 (H3K27), leading to an accumulation of the repressive H3K27me3 mark.[8] This, in turn, influences gene expression, with notable effects on inflammatory and developmental pathways.[8][9][10]
GSK-J5, due to its distinct stereochemistry, does not fit into the active site of these enzymes in a manner that allows for effective inhibition. This inherent inactivity against the target demethylases makes it an ideal tool to control for any non-specific or off-target effects that might be observed with this compound treatment.
Quantitative Comparison of Inhibitory Activity
The differential activity of this compound and GSK-J5 has been quantified in various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against several histone demethylases, highlighting the lack of significant activity for GSK-J5.
| Target Demethylase | This compound IC50 (µM) | GSK-J5 Activity | Reference |
| KDM6B (JMJD3) | 8.6 | Inactive | [3][4] |
| KDM6A (UTX) | 6.6 | Inactive | [3][4] |
| TNF-α production | 9 | No effect | [1][3][11] |
Logical Workflow for Using GSK-J5 as a Negative Control
The following diagram illustrates the logical workflow for incorporating GSK-J5 into experiments designed to study the effects of this compound. This workflow ensures that the observed biological effects can be confidently attributed to the specific inhibition of the target histone demethylases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, histone demethylase JMJD3/UTX inhibitor (CAS 1797983-09-5) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]
- 7. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The demethylase inhibitor this compound limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone demethylase inhibitor this compound limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating GSK-J4 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GSK-J4, a potent inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3). We will explore direct and indirect validation techniques, compare this compound to other relevant histone demethylase inhibitors, and provide detailed experimental protocols to aid in your research.
Introduction to this compound and Target Engagement
This compound is the cell-permeable ethyl ester prodrug of GSK-J1.[1] Intracellular esterases convert this compound into the active inhibitor GSK-J1, which competitively targets the 2-oxoglutarate binding site of KDM6A and KDM6B.[2] These enzymes are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27), a key epigenetic mark associated with transcriptional repression. Inhibition of KDM6A/B by this compound is expected to lead to an increase in global and locus-specific H3K27me3 levels. Validating that a compound reaches and interacts with its intended target in a cellular context is a critical step in drug discovery and chemical biology.
Core Validation Strategies
Two primary strategies are employed to validate this compound target engagement:
-
Direct Target Engagement Assays: These methods provide evidence of the physical interaction between the inhibitor and its target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique in this category.
-
Indirect Target Engagement Assays: These assays measure the downstream consequences of target inhibition. For this compound, this primarily involves quantifying changes in H3K27 methylation status and the subsequent effects on gene expression and cellular phenotype.
Comparative Analysis of KDM Inhibitors
A crucial aspect of validating this compound's effects is to compare it with other inhibitors that target histone demethylases. This helps to understand its specificity and potential off-target effects. Here, we compare this compound with JIB-04, a pan-Jumonji inhibitor, and IOX1, a broad-spectrum 2-oxoglutarate oxygenase inhibitor.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported Cellular IC50 / EC50 | Key Characteristics |
| This compound | KDM6A/UTX, KDM6B/JMJD3[2] | Competitive inhibitor of 2-oxoglutarate binding to KDM6A/B.[2] | 8.6 µM (KDM6B), 6.6 µM (KDM6A) in cell-based assays.[3] | Relatively selective for the KDM6 subfamily. Also shows activity against other KDM subfamilies at higher concentrations.[3] |
| JIB-04 | Pan-Jumonji (JMJ) inhibitor | Non-competitive with α-ketoglutarate.[4] | IC50s in the nM range for various JMJ enzymes (e.g., 855 nM for JMJD3).[5] | Broad-spectrum inhibitor of the Jumonji family of histone demethylases.[6] |
| IOX1 | Broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor | Competitive inhibitor of 2-oxoglutarate binding.[7] | IC50 of 1.4 µM for KDM6B.[8] | Inhibits a wide range of 2OG-dependent enzymes, including other KDM subfamilies.[7] |
Experimental Protocols and Data Presentation
Below are detailed protocols for key experiments to validate this compound target engagement, along with representative data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Experimental Workflow:
CETSA Experimental Workflow
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble KDM6A or KDM6B by Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to higher temperatures in the this compound treated samples indicates target engagement. For isothermal dose-response (ITDR-CETSA), cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against a range of this compound concentrations to determine an EC50 value.[2]
Expected Results:
| Treatment | Temperature (°C) | Soluble KDM6B (% of unheated control) |
| Vehicle (DMSO) | 40 | 100 |
| 50 | 85 | |
| 60 | 40 | |
| 70 | 10 | |
| This compound (10 µM) | 40 | 100 |
| 50 | 95 | |
| 60 | 75 | |
| 70 | 30 |
Western Blot for Global H3K27me3 Levels
This is a straightforward method to assess the overall impact of this compound on its target's enzymatic activity.
Experimental Workflow:
Western Blot Experimental Workflow
Detailed Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound, JIB-04, IOX1, or vehicle (DMSO) for a defined period (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform acid extraction of histones.
-
SDS-PAGE and Western Blotting: Separate the extracted histones on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for H3K27me3. Subsequently, probe with an antibody for total Histone H3 as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Expected Results:
Treatment with this compound is expected to show a dose-dependent increase in global H3K27me3 levels.[1][6] JIB-04, as a pan-Jumonji inhibitor, may also increase H3K27me3, while the effect of IOX1 on this specific mark might be less pronounced depending on the cellular context and the relative expression and activity of different KDM subfamilies.
| Treatment | H3K27me3/Total H3 (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | 1.5 |
| This compound (5 µM) | 3.2 |
| JIB-04 (1 µM) | 2.5 |
| IOX1 (10 µM) | 1.8 |
Chromatin Immunoprecipitation (ChIP)
ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) allows for the analysis of H3K27me3 enrichment at specific gene loci.
Experimental Workflow:
ChIP Experimental Workflow
Detailed Protocol:
-
Cell Treatment and Crosslinking: Treat cells with the inhibitors as described for the Western blot. Crosslink proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
DNA Purification and Analysis: Wash the beads, elute the chromatin, and reverse the crosslinks. Purify the DNA.
-
Analysis: For ChIP-qPCR, use primers specific to the promoter regions of known KDM6A/B target genes (e.g., HOX genes) to quantify the enrichment of H3K27me3.[9] For ChIP-seq, prepare a sequencing library from the purified DNA to identify genome-wide changes in H3K27me3 distribution.
Expected Results (ChIP-qPCR):
This compound treatment should lead to a significant increase in H3K27me3 enrichment at the promoter regions of its target genes.
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG) |
| HOXA9 | Vehicle (DMSO) | 2.5 |
| This compound (5 µM) | 15.0 | |
| Negative Control Locus | Vehicle (DMSO) | 1.1 |
| This compound (5 µM) | 1.3 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the signaling pathway affected by this compound and the logical flow of target engagement validation.
This compound Mechanism and Validation
Conclusion
Validating the target engagement of this compound in cells requires a multi-faceted approach. Direct evidence of target binding can be robustly demonstrated using CETSA. The downstream consequences of this engagement should be confirmed by quantifying the increase in global and locus-specific H3K27me3 levels through Western blotting and ChIP-based methods, respectively. Comparing the effects of this compound with less specific inhibitors like JIB-04 and IOX1 can further elucidate its specific role in modulating the cellular epigenome. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to design and interpret their this compound target validation studies.
References
- 1. This compound, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor of H3K27 demethylase JMJD3/UTX this compound is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J4: A Selective Inhibitor of JMJD3? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Jumonji C (JmjC) domain-containing histone demethylase JMJD3 (KDM6B) has emerged as a critical regulator in various biological processes, including inflammation, cellular differentiation, and cancer. Consequently, the development of selective inhibitors for JMJD3 is of significant interest for both basic research and therapeutic applications. GSK-J4 is a widely used small molecule inhibitor reported to target JMJD3. This guide provides a comprehensive comparison of this compound's selectivity for JMJD3 over other JmjC demethylases, supported by experimental data, detailed protocols, and pathway diagrams to aid researchers in their experimental design and data interpretation.
Selectivity Profile of this compound: A Tale of Conflicting Data
The selectivity of this compound, and its active cell-permeable prodrug form GSK-J1, has been a subject of debate in the scientific community. Initial reports championed GSK-J1 as a highly selective inhibitor of the KDM6 subfamily, which includes JMJD3 and the closely related UTX (KDM6A). However, subsequent studies have challenged this notion, presenting evidence of off-target activity against other JmjC demethylase subfamilies.
A landmark study by Kruidenier et al. in 2012 introduced GSK-J1 as a potent and selective inhibitor of JMJD3 and UTX.[1] Their findings, based on a combination of thermal shift assays, mass spectrometry, and antibody-based assays, suggested minimal activity against other JmjC demethylases.
Conversely, a 2014 report by Heinemann et al. provided compelling evidence that GSK-J1 and this compound inhibit members of the KDM4 and KDM5 subfamilies with potencies similar to that for the KDM6 subfamily.[2] This study utilized a sensitive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the half-maximal inhibitory concentrations (IC50) across a panel of JmjC demethylases.
The conflicting data underscores the importance of careful experimental design and data interpretation when using this compound as a chemical probe to interrogate JMJD3 function. Researchers should consider the potential for off-target effects and employ orthogonal approaches, such as genetic knockdown, to validate their findings.
Quantitative Comparison of this compound and GSK-J1 Activity
The following table summarizes the reported IC50 values for this compound and its active form, GSK-J1, against various JmjC demethylases from the study by Heinemann et al. (2014), which employed an AlphaLISA assay. This data highlights the broader inhibitory profile of these compounds.
| Demethylase | Subfamily | This compound IC50 (µM) | GSK-J1 IC50 (µM) |
| KDM6B (JMJD3) | KDM6 | 8.6 | 0.016 |
| KDM6A (UTX) | KDM6 | 6.6 | 0.023 |
| KDM4A | KDM4 | 10.1 | 0.046 |
| KDM4B | KDM4 | 7.9 | 0.027 |
| KDM4C | KDM4 | 9.1 | 0.031 |
| KDM4D | KDM4 | 11.2 | 0.041 |
| KDM5A | KDM5 | 13.5 | 0.089 |
| KDM5B | KDM5 | 9.5 | 0.035 |
| KDM5C | KDM5 | 11.7 | 0.064 |
| KDM5D | KDM5 | 15.2 | 0.110 |
| KDM2A | KDM2 | >50 | >10 |
| KDM3A | KDM3 | >50 | >10 |
Data extracted from Heinemann et al., Nature 2014.[2]
Experimental Protocols
To aid in the replication and validation of selectivity studies, detailed protocols for two common assays used to measure JmjC demethylase activity are provided below.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Protocol for JmjC Demethylase Activity
This protocol is adapted from commercially available kits and published methodologies.[3][4]
Materials:
-
White opaque 384-well microplates
-
Recombinant JmjC demethylase enzyme
-
Biotinylated histone peptide substrate (e.g., H3K27me3)
-
This compound or other inhibitors
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate (2-KG), L-ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O
-
AlphaLISA Acceptor beads conjugated with an antibody specific to the demethylated product (e.g., anti-H3K27me2)
-
Streptavidin-coated Donor beads
-
Microplate reader capable of AlphaScreen/AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound in DMSO).
-
Prepare a fresh solution of cofactors in assay buffer.
-
Dilute the JmjC enzyme and biotinylated peptide substrate to their final working concentrations in assay buffer.
-
-
Enzyme Reaction:
-
Add 2.5 µL of the inhibitor solution or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted enzyme solution to each well.
-
Initiate the demethylase reaction by adding 5 µL of the substrate and cofactor solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of the AlphaLISA Acceptor bead solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Streptavidin-coated Donor bead solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on a compatible microplate reader (excitation at 680 nm, emission at 615 nm).
-
-
Data Analysis:
-
The AlphaLISA signal is inversely proportional to the enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
-
Mass Spectrometry-Based Assay for JmjC Demethylase Activity
This protocol outlines a general workflow for a label-free mass spectrometry-based assay.[5][6]
Materials:
-
Recombinant JmjC demethylase enzyme
-
Histone peptide substrate (e.g., H3K27me3)
-
This compound or other inhibitors
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5)
-
Cofactors: α-ketoglutarate (2-KG), L-ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O
-
Quenching solution (e.g., 0.1% formic acid in water)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the JmjC enzyme, assay buffer, and cofactors.
-
Add the inhibitor solution or DMSO (vehicle control).
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the histone peptide substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution.
-
-
Sample Preparation for MS:
-
Desalt and concentrate the peptide samples using C18 ZipTips or a similar method.
-
Elute the peptides in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the substrate and product peptides based on their mass-to-charge ratios (m/z) and retention times.
-
Calculate the conversion rate of substrate to product.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
JMJD3 Signaling Pathways
JMJD3 plays a crucial role in regulating gene expression programs involved in inflammation and development, often through its interaction with key signaling pathways. Two of the most well-documented pathways influenced by JMJD3 are the Nuclear Factor-kappa B (NF-κB) and Bone Morphogenetic Protein (BMP) signaling pathways.
Simplified JMJD3 Signaling Network
The following diagram illustrates the central role of JMJD3 in the NF-κB and BMP signaling pathways.
Caption: this compound inhibits JMJD3, a key regulator in NF-κB and BMP signaling pathways.
Conclusion
The selectivity of this compound for JMJD3 over other JmjC demethylases is a complex issue with conflicting evidence in the literature. While it is a potent inhibitor of JMJD3, researchers must be aware of its potential to inhibit other KDM subfamilies, particularly KDM4 and KDM5. The provided data and experimental protocols are intended to equip researchers with the necessary information to critically evaluate the use of this compound in their studies and to encourage the use of complementary techniques to validate findings related to JMJD3's biological functions. As the field of epigenetic drug discovery continues to evolve, the development of more highly selective inhibitors will be crucial for dissecting the specific roles of individual JmjC demethylases.
References
- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of demethylases by GSK-J1/J4 [ideas.repec.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Mass Spectrometry-Based Methodology for Identification of Native Histone Variant Modifications From Mammalian Tissues and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The H3K27 Demethylase Inhibitor GSK-J4: A Comparative Guide to its Efficacy in Diverse Cancer Models
For Immediate Release
This guide provides a comprehensive analysis of the histone demethylase inhibitor GSK-J4, offering a comparative overview of its efficacy across various cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data in a structured format, and details the methodologies behind the cited research.
Abstract
This compound, a potent and selective inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a promising anti-cancer agent. By preventing the removal of the repressive H3K27me3 mark, this compound modulates gene expression, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in a variety of cancer types. This guide compares the efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, providing a valuable resource for the scientific community to assess its therapeutic potential.
Data Presentation: Efficacy of this compound Across Cancer Models
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and animal models.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Anaplastic Thyroid Cancer | Cal-62 | 1.502 | [1] |
| Anaplastic Thyroid Cancer | 8505C | 5.269 | [1] |
| Anaplastic Thyroid Cancer | 8305C | 5.246 | [1] |
| Prostate Cancer | PC3 | 1.213 | [2] |
| Prostate Cancer | C42B | 0.7166 | [2] |
| Prostate Cancer | PC-3 | ~20 (at 48h) | [3] |
| Prostate Cancer | LNCaP | ~20 (at 48h) | [3] |
| Retinoblastoma | Y79 | 0.68 (at 48h) | [4] |
| Retinoblastoma | WERI-Rb1 | 2.15 (at 48h) | [4] |
| Acute Lymphoblastic Leukemia | HAL-01 | 0.25 | [5] |
| Acute Lymphoblastic Leukemia | REH | 0.56 | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Citation(s) |
| Retinoblastoma (Y79 xenograft) | Mice | 25 mg/kg, i.p., daily for 10 days | Significant suppression of tumor growth. | [6] |
| Prostate Cancer (LNCaP xenograft) | Mice | 50 mg/kg, i.p., daily for 10 days | Decrease in tumor growth. | [7][8][9] |
| Prostate Cancer (PC3 xenograft) | Mice | 50 mg/kg, i.p., daily for 10 days | No significant effect on tumor growth. | [7][8][9] |
| Prostate Cancer (DU-145 xenograft) | Mice | 50 mg/kg, i.p., daily for 10 days | No significant effect on tumor growth. | [7][8][9] |
| Acute Myeloid Leukemia | Mouse xenograft | Not specified | Attenuated disease progression. | [10] |
| Cone Dystrophy | Mouse model | Continuous administration in retinal explants | Increased cone survival. | [11] |
Table 3: Efficacy of this compound in Combination Therapies
| Cancer Type | Combination Agent(s) | Cell Line(s) | Synergy Assessment | Outcome | Citation(s) |
| Acute Myeloid Leukemia | Cytarabine (Ara-C) | Kasumi-1 | Combination Index (CI) < 1 | Synergistic inhibition of cell proliferation and colony formation. | [10] |
| Castration-Resistant Prostate Cancer | Cabazitaxel | R1-D567, CWR22Rv-1 | Combination Index (CI) < 1 | Synergistic inhibition of proliferation. | [12] |
| KRAS-Mutant Anaplastic Thyroid Cancer | Doxorubicin | Cal-62 | Combination Index (CI) = 0.673 at Fa of 0.624 | Significant synergistic inhibition of proliferation in vitro and in vivo. | [1] |
| Prostate Cancer | Hesperetin | PC-3, LNCaP | Not specified | Combination significantly reduced individual doses needed for cytotoxicity. | [3] |
| Testicular Germ Cell Tumors | Cisplatin | NTERA-2, 2102EP | Not specified | Dramatically sensitized cisplatin-sensitive and -resistant tumors. | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound or combination agents. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1 x 10⁶ to 10 x 10⁶ cells per 100 µL.[7][8][9]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 5-6 weeks.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse. For orthotopic models, inject cells into the relevant organ (e.g., intravitreal injection for retinoblastoma).[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width² x length)/2) or through bioluminescence imaging if using luciferase-expressing cells.
-
Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal (i.p.) or subcutaneous injection according to the specified schedule.[6][7][8][9]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot).[6]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein (e.g., H3K27me3) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the immunoprecipitated DNA by qPCR or high-throughput sequencing (ChIP-seq).[14][15]
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer effects are mediated through the modulation of key signaling pathways.
Inhibition of the PI3K/AKT/NF-κB Pathway
In retinoblastoma, this compound has been shown to suppress the PI3K/AKT/NF-κB signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can induce apoptosis and inhibit tumor growth.
Downregulation of the CREB-CREBBP Pathway
In acute myeloid leukemia and acute lymphoblastic leukemia, this compound has been demonstrated to downregulate the CREB-CREBBP signaling pathway.[16][17][18] CREB is a transcription factor that plays a critical role in leukemogenesis. This compound treatment leads to a decrease in CREB protein levels, which is preceded by phosphorylation at Ser133 and subsequent proteasomal degradation.[16] This downregulation contributes to the anti-leukemic effects of this compound.
Comparison with Other Epigenetic Modulators
While direct comparative studies are limited, the available data suggests that this compound has a distinct mechanism of action and efficacy profile compared to other classes of epigenetic drugs.
-
EZH2 Inhibitors: Both this compound and EZH2 inhibitors target the H3K27 methylation status, but through opposing mechanisms. This compound inhibits the removal of H3K27me3, while EZH2 inhibitors block its addition. The choice between these inhibitors may depend on the specific cancer context and the underlying epigenetic dysregulation. In some cancers, the expression of both KDM6B and EZH2 is altered, suggesting potential for combination therapies.[19]
-
HDAC Inhibitors: HDAC inhibitors have a broader mechanism of action, affecting the acetylation of numerous histone and non-histone proteins.[20] In contrast, this compound is more targeted towards H3K27 demethylation. The differing specificities may lead to different efficacy and toxicity profiles. Combination therapies with HDAC inhibitors could be a promising strategy to target multiple epigenetic pathways simultaneously.
Conclusion
This compound demonstrates significant anti-cancer activity across a range of hematological and solid tumors. Its efficacy is particularly notable in cancers with dysregulated H3K27 methylation. Furthermore, its ability to synergize with conventional chemotherapies and other targeted agents highlights its potential as a valuable component of combination treatment regimens. The detailed experimental data and protocols provided in this guide serve as a foundational resource for further investigation and development of this compound as a novel cancer therapeutic. Further head-to-head comparative studies with other epigenetic modulators are warranted to fully delineate its therapeutic niche.
References
- 1. Synergy of this compound With Doxorubicin in KRAS-Mutant Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of this compound, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased H3K27 trimethylation contributes to cone survival in a mouse model of cone dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitor of H3K27 demethylase JMJD3/UTX this compound is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 15. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The KDM Inhibitor GSKJ4 Triggers CREB Downregulation via a Protein Kinase A and Proteasome-Dependent Mechanism in Human Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibiting H3K27 Demethylases Downregulates CREB-CREBBP, Overcoming Resistance in Relapsed Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
GSK-J4: A Comparative Guide to its Cross-reactivity with Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
GSK-J4 is a widely utilized chemical probe for studying the biological roles of the H3K27me3/me2-demethylases KDM6A (UTX) and KDM6B (JMJD3). While it is a potent inhibitor of these primary targets, a comprehensive understanding of its selectivity profile is crucial for the accurate interpretation of experimental results. This guide provides an objective comparison of this compound's inhibitory activity against various histone demethylase subfamilies, supported by quantitative data and detailed experimental protocols.
In Vitro Inhibitory Potency of this compound
The cross-reactivity of this compound has been assessed against a panel of Jumonji C (JmjC) domain-containing histone demethylases using a highly sensitive Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below.
| Histone Demethylase Subfamily | Target | IC50 (µM) |
| KDM6 (Primary Targets) | KDM6A (UTX) | 8.6 |
| KDM6B (JMJD3) | 6.6 | |
| KDM2 | KDM2A | >100 |
| KDM3 | KDM3A | >100 |
| KDM4 | KDM4A | 11 |
| KDM4B | 13 | |
| KDM4C | 9.2 | |
| KDM4E | 14 | |
| KDM5 | KDM5A | 13 |
| KDM5B | 12 | |
| KDM5C | 11 | |
| PHF8 | PHF8 | >100 |
Data sourced from Heinemann et al., 2014.
Cellular Inhibitory Activity of this compound
The inhibitory effect of this compound has also been evaluated in a cellular context. In these experiments, various histone demethylases were overexpressed in cells, and the ability of this compound to prevent the removal of specific histone methylation marks was measured.
| Histone Demethylase Subfamily | Target Enzyme | Cellular IC50 (µM) |
| KDM6 | KDM6B | 1.8 |
| KDM5 | KDM5B | 1.9 |
| KDM4 | KDM4C | 1.6 |
Data sourced from Heinemann et al., 2014.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This assay quantifies the enzymatic activity of histone demethylases by detecting the demethylated product of a biotinylated histone peptide substrate.
Materials:
-
Recombinant histone demethylase enzymes
-
Biotinylated histone peptide substrates (specific for each enzyme)
-
This compound inhibitor
-
AlphaLISA anti-demethylated mark acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: α-ketoglutarate, Fe(II) (as ferrous ammonium sulfate), L-ascorbic acid
-
384-well white opaque assay plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the recombinant histone demethylase and its corresponding biotinylated histone peptide substrate in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Mixture: In a 384-well plate, combine the histone demethylase enzyme, biotinylated peptide substrate, cofactors (α-ketoglutarate, Fe(II), and L-ascorbic acid), and the this compound inhibitor at various concentrations.
-
Enzymatic Reaction: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the demethylation reaction to occur.
-
Detection:
-
Add AlphaLISA acceptor beads conjugated with an antibody specific to the demethylated histone mark.
-
Incubate to allow for binding of the antibody to the demethylated substrate.
-
Add streptavidin-coated donor beads, which bind to the biotinylated peptide.
-
-
Signal Measurement: Incubate the plate in the dark. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal at 615 nm. The signal is measured using an appropriate plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter dose-response curve.
Cell-Based Histone Demethylase Activity Assay
This method assesses the ability of this compound to inhibit the activity of a specific histone demethylase within a cellular environment.
Materials:
-
Cell line suitable for transfection (e.g., U2OS)
-
Expression vectors for the target histone demethylases (e.g., KDM6B, KDM5B, KDM4C)
-
Transfection reagent
-
This compound inhibitor
-
Antibodies specific for the histone methylation mark of interest (e.g., H3K27me3, H3K4me3, H3K9me3)
-
Secondary antibodies for detection (e.g., immunofluorescence or Western blot)
-
Cell culture reagents and plates
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in appropriate culture plates.
-
Transfect the cells with an expression vector encoding the histone demethylase of interest.
-
-
Inhibitor Treatment: After a suitable time for protein expression (e.g., 24 hours), treat the cells with a range of concentrations of this compound.
-
Cell Lysis or Fixation:
-
For Western Blot: Lyse the cells and extract nuclear proteins.
-
For Immunofluorescence: Fix the cells and permeabilize them.
-
-
Detection of Histone Methylation:
-
Western Blot: Separate the nuclear proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the histone methylation mark that is a substrate for the transfected demethylase. A total histone H3 antibody should be used as a loading control.
-
Immunofluorescence: Incubate the fixed and permeabilized cells with the primary antibody against the specific histone methylation mark.
-
-
Signal Quantification:
-
Western Blot: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities.
-
Immunofluorescence: Use a fluorescently labeled secondary antibody and visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell.
-
-
Data Analysis: The cellular IC50 is determined by plotting the level of the specific histone methylation mark (normalized to a control) against the this compound concentration and fitting the data to a dose-response curve.
Visualizing Cross-Reactivity and Signaling Context
To provide a clearer understanding of this compound's activity, the following diagrams illustrate its cross-reactivity profile and the signaling pathway in which its primary targets are involved.
Unveiling the Transcriptional Consequences of GSK-J4: An RNA-Seq-Centric Guide to Target Validation
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
GSK-J4, a potent and selective inhibitor of the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a critical tool in epigenetic research and as a potential therapeutic agent in various diseases, including cancer and inflammatory disorders.[1][2][3] By preventing the removal of the repressive H3K27me3 mark, this compound modulates the expression of a wide array of downstream target genes.[2][3][4] Validating these targets is paramount for understanding its mechanism of action and for the development of novel therapeutic strategies.
This guide provides a comprehensive comparison of RNA sequencing (RNA-seq) with other common experimental methods for validating the downstream targets of this compound. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their specific research questions.
RNA-Seq as a Primary Tool for Target Discovery
RNA-seq stands out as a powerful, unbiased, and genome-wide approach to identify the downstream targets of this compound. It provides a quantitative snapshot of the entire transcriptome, allowing for the discovery of both anticipated and novel gene expression changes induced by the inhibitor.
Comparative Performance with Alternative Validation Methods
While RNA-seq is invaluable for initial, broad-spectrum analysis, it is often complemented by more targeted approaches to validate specific findings. The following table compares RNA-seq with other commonly used techniques.
| Method | Principle | Advantages | Limitations | Typical Application in this compound Studies |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. | Unbiased, genome-wide analysis; discovers novel transcripts; provides quantitative expression data. | Higher cost per sample; complex data analysis; requires bioinformatics expertise. | Initial discovery of all genes up- or down-regulated by this compound treatment. |
| qRT-PCR | Reverse transcription followed by quantitative PCR to measure the expression of specific genes. | Highly sensitive and specific; lower cost; rapid validation of a small number of genes. | Low-throughput; requires prior knowledge of target genes. | Validation of a select number of differentially expressed genes identified by RNA-seq.[5] |
| ChIP-Seq | Chromatin immunoprecipitation followed by sequencing to identify genome-wide DNA binding sites of a specific protein. | Genome-wide identification of direct target genes by mapping H3K27me3 enrichment.[6] | Technically challenging; requires high-quality antibodies; data analysis is complex. | To confirm that changes in gene expression are directly linked to alterations in H3K27me3 marks at gene promoters or enhancers following this compound treatment.[7][8] |
| Western Blot | Protein separation by gel electrophoresis followed by antibody-based detection of specific proteins. | Validates changes in gene expression at the protein level; provides information on protein size and abundance. | Low-throughput; semi-quantitative; dependent on antibody quality. | To confirm that changes in mRNA levels observed with RNA-seq or qRT-PCR translate to changes in protein expression.[1] |
Experimental Data: The Transcriptomic Impact of this compound
Numerous studies have employed RNA-seq to characterize the global gene expression changes induced by this compound in various cell types. The following tables summarize key findings from representative studies.
Table 1: Differentially Expressed Genes Following this compound Treatment in Differentiating Embryoid Bodies
| Cell Type | This compound Concentration | Treatment Duration | Up-regulated Genes | Down-regulated Genes | Key Findings | Reference |
| Differentiating Embryoid Bodies | 10 µM | 48 hours | 47 | 58 | This compound alters genes associated with cell proliferation, cell cycle progression, and apoptosis.[9] | Kim et al., 2017[9] |
Table 2: Effect of this compound on Gene Expression in B cells
| Cell Type | Treatment | Comparison | Up-regulated Genes | Down-regulated Genes | Key Findings | Reference |
| Activated B cells | This compound vs. DMSO | ActB | 106 | 253 | Downregulation of genes associated with signaling and p53 pathways; upregulation of cell cycle genes.[10] | Jadi et al., 2020[10] |
| Plasmablasts | This compound vs. DMSO | PB | 84 | 352 | A common set of 113 genes was downregulated in both activated B cells and plasmablasts.[10] | Jadi et al., 2020[10] |
Signaling Pathways Modulated by this compound
This compound, through its inhibition of JMJD3 and UTX, impacts several critical signaling pathways. The primary mechanism involves the maintenance of the repressive H3K27me3 mark on the promoters of target genes, leading to their transcriptional silencing.
Caption: Mechanism of this compound action on downstream gene expression.
Experimental Protocols
RNA-Seq Experimental Workflow
A typical RNA-seq experiment to identify this compound targets involves the following key steps:
References
- 1. This compound induces cell cycle arrest and apoptosis via ER stress and the synergism between this compound and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitor of H3K27 demethylase JMJD3/UTX this compound is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]
- 6. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA polymerase II progression through H3K27me3-enriched gene bodies requires JMJD3 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ras-Induced Changes in H3K27me3 Occur after Those in Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of H3K27me3 demethylases promotes plasmablast formation - PMC [pmc.ncbi.nlm.nih.gov]
GSK-J4: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
GSK-J4 has emerged as a potent and selective dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A. Its ability to modulate the epigenetic landscape by increasing the levels of the repressive H3K27me3 mark has positioned it as a valuable tool in preclinical research, particularly in oncology and immunology.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Mechanism of Action: An Epigenetic Modulator
This compound functions by inhibiting the enzymatic activity of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for removing the methyl groups from lysine 27 on histone H3 (H3K27me2/3), a mark associated with transcriptional repression.[1] By blocking this demethylation process, this compound leads to an accumulation of H3K27me3 at specific gene promoters, resulting in the silencing of target gene expression.[1] This epigenetic reprogramming underlies the diverse biological effects of this compound observed in both cell culture and animal models.
In Vitro Effects of this compound
The in vitro activity of this compound has been extensively characterized across a wide range of cell types, demonstrating its cytostatic and cytotoxic effects, particularly in cancer cells.
Anti-proliferative Activity
This compound exhibits potent anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| PC3 | Prostate Cancer | 1.213 | 48h | [3] |
| C42B | Prostate Cancer | 0.7166 | 48h | [3] |
| Y79 | Retinoblastoma | 0.68 | 48h | [4] |
| WERI-Rb1 | Retinoblastoma | 2.15 | 48h | [4] |
| HAL-01 | B-cell Precursor Acute Lymphoblastic Leukemia | 0.25 | Not Specified | [5] |
| REH | B-cell Precursor Acute Lymphoblastic Leukemia | 0.56 | Not Specified | [5] |
| Primary Macrophages (TNF-α production) | Not Applicable | 9 | Not Specified | [1] |
Induction of Cell Cycle Arrest and Apoptosis
A key mechanism underlying the anti-cancer effects of this compound is its ability to induce cell cycle arrest and apoptosis. In retinoblastoma cells, this compound treatment leads to a significant arrest at the G2/M phase of the cell cycle.[4][6] In prostate cancer cells, it has been shown to increase the sub-G0-G1 population, indicative of apoptosis.[3] Furthermore, studies in acute myeloid leukemia (AML) cells have demonstrated that this compound can induce apoptosis through the activation of endoplasmic reticulum (ER) stress pathways.
In Vivo Effects of this compound
The promising in vitro findings have been translated into various animal models, where this compound has demonstrated therapeutic potential in a range of diseases.
Tumor Growth Inhibition in Xenograft Models
This compound has shown significant efficacy in reducing tumor growth in several preclinical cancer models. The dosage, administration route, and treatment duration are critical parameters that influence its anti-tumor activity.
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Prostate Cancer (AR+) | Male Balb/c nude mice | LNCaP-luc | 50 mg/kg, intraperitoneal injection, daily | 10 days | Decreased tumor growth | [7][8] |
| Prostate Cancer (AR-) | Male Balb/c nude mice | PC3-luc, DU-145-luc | 50 mg/kg, intraperitoneal injection, daily | 10 days | Increased tumor growth | [7][8] |
| Retinoblastoma | Orthotopic xenograft | Y79 | Not Specified | Not Specified | Significantly inhibited tumor proliferation | [6] |
| Pediatric Brainstem Glioma | Not Specified | SF8628 | Not Specified | Not Specified | Potent antitumor activity | [9] |
It is noteworthy that the effect of this compound on prostate cancer xenografts appears to be dependent on the androgen receptor (AR) status, with a reduction in tumor growth observed in AR-positive models and an unexpected increase in AR-negative models.[7][8]
Modulation of Inflammatory and Autoimmune Responses
This compound has also been investigated in models of inflammatory and autoimmune diseases. For instance, it has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through the modulation of several key signaling pathways.
PI3K/AKT/NF-κB Signaling Pathway
In retinoblastoma, this compound has been shown to suppress tumor growth by regulating the PI3K/AKT/NF-κB signaling pathway.[6][8] This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can promote apoptosis and reduce the expression of pro-survival genes.
Caption: this compound inhibits the PI3K/AKT/NF-κB pathway.
Sonic Hedgehog (Shh) Signaling Pathway
This compound has also been found to impair the Sonic Hedgehog (Shh) signaling pathway.[2][10][11] This pathway is critical during embryonic development and its aberrant activation is implicated in several cancers. This compound inhibits Shh signaling by increasing H3K27me3 levels at the regulatory regions of Shh target genes, such as Gli1, leading to their transcriptional repression.[10][11]
Caption: this compound inhibits the Sonic Hedgehog (Shh) signaling pathway.
Experimental Protocols
To facilitate the replication and extension of research on this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.
Caption: Workflow for a typical cell viability assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry.[1][3][5][10]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol provides a general workflow for assessing the enrichment of H3K27me3 at specific gene promoters following this compound treatment.[6][12][13][14]
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
Sonicator
-
Anti-H3K27me3 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight with the anti-H3K27me3 antibody or IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of H3K27me3. Analyze the data relative to the input and IgG controls.
Conclusion
This compound is a powerful research tool for investigating the roles of H3K27me3 in various biological processes. Its distinct effects in vitro and in vivo highlight the importance of comprehensive preclinical evaluation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers utilizing this compound, enabling more robust and reproducible scientific discoveries. As our understanding of the epigenetic regulation of gene expression continues to grow, the targeted modulation of histone demethylases with inhibitors like this compound holds significant promise for the development of novel therapeutic strategies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Antitumoral Potential of the Histone Demethylase Inhibitor this compound in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Effects of this compound on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubcompare.ai [pubcompare.ai]
Validation of GSK-J4's anti-inflammatory properties in primary cells
A Comparative Guide for Researchers
GSK-J4, a selective, cell-permeable dual inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A), has emerged as a critical tool for investigating the role of histone demethylation in inflammatory processes. This guide provides an objective comparison of this compound's anti-inflammatory properties in primary cells, supported by experimental data and detailed protocols to aid researchers in their study design.
Performance Comparison
This compound has been validated as a potent inhibitor of pro-inflammatory cytokine production in various primary immune cells. A key feature of its validation is the consistent use of its diastereomer, GSK-J5, as an inactive control. GSK-J5 differs in stereochemistry at the C2 position of the propionate group and lacks inhibitory activity against JMJD3/UTX, thus providing a robust negative control for experiments.
Inhibition of TNF-α Production in Human Primary Macrophages
Lipopolysaccharide (LPS)-stimulated primary human monocyte-derived macrophages are a cornerstone model for studying inflammatory responses. In this system, this compound demonstrates a dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production, a key pro-inflammatory cytokine.
| Compound | Target | Primary Cell Type | Stimulant | Endpoint | IC50 | Citation |
| This compound | JMJD3/UTX | Human Monocyte-Derived Macrophages | LPS | TNF-α protein secretion | 9 µM | [1][2] |
| GSK-J5 (Inactive Control) | N/A | Human Monocyte-Derived Macrophages | LPS | TNF-α protein secretion | No effect | [1] |
Mechanism of Action: The JMJD3/UTX Signaling Axis
This compound exerts its anti-inflammatory effects by inhibiting the demethylase activity of JMJD3 and UTX. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated and drives the expression of JMJD3. JMJD3 is then recruited to the promoters of pro-inflammatory genes, including TNFA, where it removes the repressive H3K27me3 mark, leading to gene transcription. By inhibiting JMJD3/UTX, this compound maintains the H3K27me3 repressive mark, thereby preventing the recruitment of RNA Polymerase II and suppressing the transcription of inflammatory genes.
References
Safety Operating Guide
Proper Disposal of GSK-J4: A Guide for Laboratory Professionals
Researchers and drug development professionals handling GSK-J4 must adhere to stringent safety protocols, not only during its application but also through to its final disposal. Proper waste management is critical to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are essential engineering controls in any laboratory where this compound is handled.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]
-
Segregation of Waste:
-
Solid Waste: Collect unused this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office. Aqueous solutions should not be stored for more than one day.[2]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any other components of the waste mixture (e.g., solvents used).
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulations.
-
Chemical and Physical Properties
A summary of this compound's properties is provided below for reference.
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₅O₂[3] |
| Molecular Weight | 417.5 g/mol [3] |
| CAS Number | 1373423-53-0[1][3] |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[3] |
| Storage Temperature | Store at room temperature[3] or -20°C.[2][5] |
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can minimize risks to themselves and the environment, ensuring that this valuable research compound is managed responsibly from acquisition to disposal.
References
Personal protective equipment for handling Gsk-J4
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GSK-J4. It outlines the necessary personal protective equipment (PPE), safe handling procedures, disposal guidelines, and relevant biological context to ensure laboratory safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. According to safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles, and a face shield. | Must be worn at all times when handling the compound to protect against splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Gloves should be inspected before use and changed immediately if contaminated. A lab coat should be worn to protect street clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., a chemical fume hood). | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | Contaminated clothing should be removed and washed before reuse.[1] |
Safe Handling and Disposal Workflow
Proper operational procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.
Disposal Plan:
There are no specific chemical neutralization protocols provided in the safety data sheets. All waste materials, including empty containers, unused product, and contaminated consumables, should be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1]
Experimental Protocols: Stock Solution Preparation
This compound is a cell-permeable prodrug that is hydrolyzed to the active inhibitor, GSK-J1, within the cell.[2] Proper preparation of stock solutions is the first step in many experimental protocols.
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 84 | 201.19 |
| Ethanol | 41.75 | 100 |
Data sourced from multiple suppliers; batch-specific solubility may vary.[3]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: Based on the molecular weight of this compound (417.5 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, this would be 0.4175 mg.
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of fresh, high-quality DMSO to the powder. Ensure the solution is clear and homogenous. Gentle vortexing or sonication may be required.
-
Storage: Store the stock solution at -20°C or -80°C.[4] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[5]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[3] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 27, a mark generally associated with transcriptional repression. By inhibiting these demethylases, this compound leads to an increase in the global levels of H3K27me3, thereby altering gene expression.[6] This mechanism has been shown to modulate various signaling pathways, including the NF-κB and Sonic hedgehog (Shh) pathways, and to impact processes such as inflammation, cell differentiation, and cancer cell proliferation.[6][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound HCl Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
